Propyl perfluoroheptanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
134638-94-1 |
|---|---|
Molecular Formula |
C10H7F13O2 |
Molecular Weight |
406.14 g/mol |
IUPAC Name |
propyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate |
InChI |
InChI=1S/C10H7F13O2/c1-2-3-25-4(24)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-3H2,1H3 |
InChI Key |
TWMBCWLVFGAURH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Purification of Propyl Perfluoroheptanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of propyl perfluoroheptanoate, a fluorinated ester of interest in various scientific and industrial applications. The document details the underlying chemical principles, a representative experimental protocol, and methods for purification and characterization.
Introduction
This compound (C₁₀H₇F₁₃O₂) is a perfluoroalkyl substance (PFAS) characterized by a propyl ester group attached to a perfluoroheptanoyl chain.[1][2] Its highly fluorinated nature imparts unique physicochemical properties, making it a subject of interest in materials science, and as a potential component in advanced formulations. This guide outlines a robust laboratory-scale methodology for its synthesis and subsequent purification to a high degree of purity.
Synthesis of this compound
The synthesis of this compound is achieved via a Fischer-Speier esterification reaction. This classic method involves the reaction of a carboxylic acid (perfluoroheptanoic acid) with an alcohol (n-propanol) in the presence of a strong acid catalyst. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, and the water produced is removed.
Reaction Scheme
Caption: Fischer-Speier esterification of perfluoroheptanoic acid with n-propanol.
Experimental Protocol: Synthesis
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Perfluoroheptanoic acid (PFHA)
-
n-Propanol, anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Toluene (optional, for azeotropic removal of water)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional)
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add perfluoroheptanoic acid and an excess of n-propanol (typically 3-5 molar equivalents).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the stirred mixture.
-
Reflux: Attach a reflux condenser (and a Dean-Stark trap if used to remove water azeotropically with a solvent like toluene) and heat the reaction mixture to a gentle reflux. The reaction temperature will be close to the boiling point of n-propanol (97 °C).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the reaction mixture. The reaction is typically refluxed for 4-8 hours.
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
Purification of this compound
The crude product from the synthesis contains the desired ester, unreacted starting materials, the acid catalyst, and water. A multi-step purification process involving extraction, washing, drying, and distillation is necessary to isolate the pure this compound.
Purification Workflow
Caption: General workflow for the purification of this compound.
Experimental Protocol: Purification
-
Extraction: Transfer the cooled reaction mixture to a separatory funnel. If a co-solvent like toluene was used, it can be removed under reduced pressure first. Dilute the mixture with a suitable organic solvent such as diethyl ether or ethyl acetate to facilitate separation.
-
Washing:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and any unreacted perfluoroheptanoic acid. Carbon dioxide evolution will be observed. Repeat until no more gas evolves.
-
Wash the organic layer with deionized water to remove any remaining salts.
-
Finally, wash the organic layer with brine to help break any emulsions and remove the bulk of the dissolved water.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator.
-
Distillation: The crude ester is then purified by fractional distillation under reduced pressure to obtain the pure this compound. The boiling point will depend on the applied pressure.
Data Presentation
The following tables summarize the key physical and chemical properties of the reactants and the product, along with representative reaction parameters.
Table 1: Physicochemical Properties of Key Compounds
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Perfluoroheptanoic Acid | 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoic acid | C₇HF₁₃O₂ | 364.06 |
| n-Propanol | Propan-1-ol | C₃H₈O | 60.10 |
| This compound | Propyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | C₁₀H₇F₁₃O₂ | 406.14[1] |
Table 2: Representative Reaction Parameters and Expected Outcome
| Parameter | Value/Condition |
| Molar Ratio (PFHA : n-Propanol) | 1 : 4 |
| Catalyst | Concentrated H₂SO₄ |
| Catalyst Loading | ~1.5% (w/w of PFHA) |
| Reaction Temperature | ~97 °C (Reflux) |
| Reaction Time | 6 hours |
| Expected Yield | 75-85% (representative) |
| Expected Purity (post-distillation) | >98% |
Note: The expected yield and purity are based on typical Fischer esterification reactions and may vary depending on the specific experimental conditions.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the final product and confirm its molecular weight from the mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the propyl group protons. The triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the oxygen are expected.
-
¹³C NMR: Will show distinct signals for the carbon atoms of the propyl group and the carbonyl carbon.
-
¹⁹F NMR: Will provide detailed information about the perfluoroheptyl chain.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1735 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group.
This technical guide provides a foundational understanding and a practical framework for the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize the described protocols based on their specific laboratory conditions and purity requirements.
References
Propyl Perfluoroheptanoate: A Technical Overview
IUPAC Name: Propyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate[1]
Chemical Formula: C₁₀H₇F₁₃O₂[1]
Molecular Weight: 406.14 g/mol [1]
This technical guide provides a comprehensive overview of propyl perfluoroheptanoate, a per- and polyfluoroalkyl substance (PFAS). The information is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes available computed and experimental data.
| Property | Value | Source |
| Physical State | Not reported | |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Density | Not reported | |
| Kovats Retention Index | 807 | NIST Mass Spectrometry Data Center |
| LogP (calculated) | Not reported |
Spectroscopic Data
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed scientific literature. However, a general approach to the synthesis of a perfluorinated ester such as this would typically involve the esterification of perfluoroheptanoic acid with propanol. This reaction is commonly acid-catalyzed.
Generalized Experimental Protocol for Esterification:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine perfluoroheptanoic acid and a molar excess of propanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield pure this compound.
Biological Activity and Signaling Pathways
There is a significant lack of specific research on the biological activity and associated signaling pathways of this compound. However, given its classification as a PFAS, it is plausible that it may share some toxicological properties with other better-studied PFAS compounds.
Research on related PFAS, such as perfluorooctanoic acid (PFOA), has indicated potential interactions with various biological pathways. These studies suggest that some PFAS can activate nuclear receptors like PPARα and may be involved in pathways related to lipid metabolism and immune response. It is important to note that these are general observations for the broader class of PFAS and may not be directly applicable to this compound without specific experimental validation.
Due to the absence of specific data for this compound, a signaling pathway diagram cannot be provided for this compound. A generalized workflow for investigating the potential biological activity of a novel compound is presented below.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound was not found. However, based on the SDS for the closely related compound perfluoroheptanoic acid, it should be handled with caution. Perfluoroheptanoic acid is classified as causing severe skin burns and eye damage, and it is harmful if swallowed. It is also suspected of causing cancer and may damage fertility or the unborn child. Given these potential hazards for a related compound, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.
Visualizations
Logical Workflow for Compound Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of this compound.
Experimental Workflow for Biological Activity Screening
Caption: A standard workflow for assessing the biological activity of a chemical compound.
References
Thermal Stability and Degradation of Propyl Perfluoroheptanoate: A Technical Guide
Disclaimer: Direct experimental data on the thermal stability and degradation of propyl perfluoroheptanoate is limited in publicly available scientific literature. This guide synthesizes information from studies on structurally related per- and polyfluoroalkyl substances (PFAS), primarily perfluoroalkyl carboxylic acids (PFCAs), to provide a comprehensive overview of its expected thermal behavior and degradation pathways. The experimental protocols described are generalized best practices for the analysis of fluorinated organic compounds.
Introduction
This compound is a perfluoroalkyl ester that belongs to the broad class of PFAS. These compounds are characterized by a highly fluorinated carbon chain, which imparts unique properties such as thermal stability, chemical resistance, and surface activity. Understanding the thermal stability and degradation of this compound is crucial for its safe handling, application in various technologies, and for the development of effective disposal and remediation strategies.
This technical guide provides an in-depth analysis of the expected thermal properties and degradation mechanisms of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who work with or are investigating the properties of fluorinated compounds.
Thermal Stability Assessment
The thermal stability of this compound is anticipated to be high due to the strong carbon-fluorine (C-F) bonds in its perfluoroheptyl chain. However, the presence of the propyl ester functional group introduces a potential site for thermal decomposition at temperatures lower than those required to break the C-F or C-C bonds within the fluorinated chain.
Expected Onset of Decomposition
Based on studies of similar perfluorinated compounds, the thermal decomposition of this compound is likely to initiate at the ester functional group. The C-O and C-C bonds adjacent to the carbonyl group are weaker than the C-F bonds. Computational studies on perfluoroalkyl carboxylic acids (PFCAs) show that C-C bond homolytic cleavages have bond dissociation energies in the range of 75-90 kcal/mol.[1][2][3] The presence of the ester linkage may influence this, but it remains the likely initiation point for thermal degradation.
Comparative Thermal Stability Data of Related Perfluoroalkyl Carboxylic Acids (PFCAs)
While specific data for this compound is unavailable, examining the thermal decomposition of related PFCAs provides valuable context. Thermogravimetric analysis (TGA) is a common technique to assess thermal stability.
| Compound | Decomposition Onset (°C) | Comments |
| Perfluorobutanoic acid (PFBA) | ~200 | Thermal degradation observed on adsorbents.[4] |
| Perfluoropentanoic acid (PFPeA) | ~200 | Thermal degradation observed on adsorbents.[4] |
| Perfluoroheptanoic acid (PFHpA) | ~200 | Thermal degradation observed on adsorbents.[4] |
| Perfluorooctanoic acid (PFOA) | ~200 | Decomposition on Granular Activated Carbon (GAC) initiated at this temperature.[4] Three temperature zones were identified for PFOA: a stable and nonvolatile zone (≤90 °C), a phase-transfer and thermal decomposition zone (90‒400 °C), and a fast decomposition zone (≥400 °C). |
Note: Decomposition temperatures can be influenced by the experimental conditions, such as the heating rate and the surrounding atmosphere.
Proposed Thermal Degradation Pathways
The thermal degradation of this compound is expected to proceed through a series of complex reactions. The primary pathways are likely to involve the ester group, followed by the fragmentation of the perfluoroalkyl chain.
Initial Degradation Steps
Two primary initiation pathways are proposed:
-
Ester Bond Cleavage: The initial step could be the homolytic cleavage of the C-O bond between the carbonyl carbon and the propyloxy group, or the O-C bond of the propyl group. This would generate a perfluoroheptanoyl radical and a propyl radical, or a perfluoroheptanoate radical and a propyl cation.
-
Decarboxylation: Similar to PFCAs, decarboxylation of the ester could occur, leading to the formation of a perfluoroheptyl radical and the release of carbon dioxide and propene.
Fragmentation of the Perfluoroalkyl Chain
Following the initial degradation, the resulting perfluoroheptyl radicals will undergo further fragmentation. Based on studies of PFCA degradation, this can involve:
-
β-Scission: Cleavage of the C-C bond beta to the radical center, leading to the formation of shorter-chain perfluoroalkyl radicals and perfluoroalkenes.[1][2][3]
-
F-atom Elimination: Loss of a fluorine radical to form a perfluoroalkene.[1][2][3]
These reactions lead to a cascade of smaller fluorinated molecules.
Potential for Hydrolysis
In the presence of water, particularly at elevated temperatures, hydrolysis of the ester bond is a possible degradation pathway. This would yield perfluoroheptanoic acid and propanol. The perfluoroheptanoic acid would then undergo thermal degradation as described for PFCAs. The hydrolysis of fluorinated esters can be influenced by pH.[5][6]
Caption: Proposed degradation pathways for this compound.
Experimental Protocols
To experimentally determine the thermal stability and degradation of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition and to quantify mass loss at different stages.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) to study thermal decomposition, or in an oxidative atmosphere (e.g., air or oxygen) to study thermo-oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600-800 °C).
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan to prevent evaporation before decomposition.
-
Reference: An empty, sealed aluminum pan is used as a reference.
-
Atmosphere: An inert atmosphere (e.g., nitrogen at a flow rate of 20-50 mL/min) is typically used.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature below its expected melting point.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) through the expected thermal transition regions.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting, boiling, some decomposition steps) and exothermic (some decomposition steps, crystallization) peaks. The onset temperature and peak maximum of decomposition events can be determined.
Caption: Workflow for TGA and DSC analysis of this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]
Navigating the Solubility Landscape of Propyl Perfluoroheptanoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl perfluoroheptanoate, a member of the per- and polyfluoroalkyl substances (PFAS) family, presents a unique set of physicochemical properties that are of significant interest in various scientific and industrial domains, including in the formulation of pharmaceuticals. Its solubility in organic solvents is a critical parameter influencing its application, dictating its behavior in reaction media, purification processes, and formulation matrices. This technical guide provides an in-depth overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and explores predictive modeling approaches in the absence of extensive experimental data.
Understanding the Solubility of this compound
Given the structure of this compound (a propyl ester of a C7 perfluorinated carboxylic acid), it can be inferred that its solubility will be influenced by both its fluorinated tail and its ester functional group. The highly fluorinated chain imparts oleophobic (oil-repelling) characteristics, which can lead to limited solubility in non-polar hydrocarbon solvents. Conversely, the ester group can engage in dipole-dipole interactions, potentially enhancing solubility in moderately polar to polar aprotic solvents.
Predicted Solubility Data
In the absence of experimentally determined solubility data, computational models can offer valuable estimations. Predictive models such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) and Quantitative Structure-Property Relationship (QSPR) models are employed to forecast the solubility of chemicals, including PFAS.[2][3] These models utilize the molecular structure of the solute and the solvent to predict thermodynamic properties, including solubility.[4] While a detailed exposition of these computational methods is beyond the scope of this guide, researchers are encouraged to explore these tools for preliminary assessments of solubility in a wide array of solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | The ester group can interact with the hydroxyl group of the alcohol, and the overall polarity is favorable for dissolving the polar head of the molecule. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | The dipole-dipole interactions between the solvent and the ester group are expected to be significant. |
| Non-Polar Aprotic | Hexane, Toluene | Low | The oleophobic nature of the perfluorinated chain is likely to dominate, leading to poor miscibility with non-polar hydrocarbon solvents. |
| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | These solvents have intermediate polarity and may offer some solubility, but the fluorinated chain's oleophobicity will still be a limiting factor. |
Note: This table presents qualitative predictions based on general principles of solubility for fluorinated compounds. Actual quantitative solubility should be determined experimentally.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[5][6][7] The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps and PTFE-lined septa
-
Constant temperature orbital shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with Mass Spectrometry - GC-MS, or High-Performance Liquid Chromatography with Mass Spectrometry - HPLC-MS)
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solute is crucial to ensure saturation.[5]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours, which should be determined empirically by testing solubility at different time points until a plateau is reached.[6]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
For finely dispersed solids, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining undissolved solute.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration within the calibration range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., GC-MS or HPLC-MS) to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility as the concentration of this compound in the saturated solution, typically expressed in g/L, mg/mL, or mol/L.
-
3. Quality Control:
-
Perform experiments in triplicate to ensure reproducibility.
-
Run a blank sample (solvent only) to check for interferences.
-
Prepare a calibration curve with known concentrations of this compound to ensure accurate quantification.
Mandatory Visualization
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While a comprehensive experimental dataset for the solubility of this compound in organic solvents is currently lacking in the public domain, a combination of theoretical understanding, predictive modeling, and standardized experimental protocols provides a robust framework for researchers and drug development professionals. The principles outlined in this guide, along with the detailed shake-flask method, will enable the accurate determination of this critical physicochemical property, thereby facilitating the effective use of this compound in various applications. The use of predictive models can further aid in solvent screening and formulation development in a time and resource-efficient manner.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
A Comprehensive Guide to the Synthesis of Perfluoroalkyl Substances
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for perfluoroalkyl and polyfluoroalkyl substances (PFAS). It is designed to serve as a vital resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key chemical pathways.
The synthesis of PFAS is dominated by two mature industrial processes: Electrochemical Fluorination (ECF) and Telomerization. These methods have been the workhorses for producing a wide array of fluorinated compounds for decades. More recently, alternative and specialized synthetic routes have emerged, driven by the need for greater control over structure and the desire for more environmentally benign processes. This guide will delve into the foundational principles and practical execution of these key synthetic strategies.
Electrochemical Fluorination (ECF)
ECF, particularly the Simons Process, is a cornerstone of organofluorine chemistry.[1] It involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (HF).[1] The process is typically carried out in a specialized electrochemical cell with a nickel anode, where the hydrogen atoms on the organic substrate are replaced by fluorine atoms.[1] The cell potential is generally maintained between 5 and 6 volts.[1]
ECF is used to produce a variety of perfluorinated compounds, including perfluoroalkanesulfonyl fluorides (PASFs) and perfluoroalkanoyl fluorides (PAFs), which are precursors to perfluoroalkanesulfonic acids (PFSAs) and perfluoroalkanoic acids (PFCAs), respectively.[1][2] A key characteristic of ECF is that it produces a mixture of linear and branched isomers.[3] For example, the production of perfluorooctanesulfonyl fluoride (POSF), the precursor to PFOS, and perfluorooctanoyl fluoride, the precursor to PFOA, typically results in a product that is 70-80% linear isomers and 20-30% branched isomers.[4][5]
Experimental Protocol: Synthesis of Perfluorooctanoyl Fluoride via Simons Electrochemical Fluorination
This protocol describes the general procedure for the synthesis of perfluorooctanoyl fluoride from octanoyl chloride using the Simons ECF process.
Materials:
-
Octanoyl chloride (starting material)
-
Anhydrous hydrogen fluoride (electrolyte and fluorine source)
-
Nickel anode
-
Steel or nickel cathode
-
Electrochemical cell designed for use with HF
Procedure:
-
Cell Preparation: The electrochemical cell is charged with anhydrous hydrogen fluoride. The nickel anode and cathode are positioned in the cell.
-
Introduction of Starting Material: Octanoyl chloride is dissolved in the anhydrous HF electrolyte.
-
Electrolysis: A constant current is passed through the cell, maintaining a cell potential of approximately 5-6 V.[1] The electrolysis is continued until the desired degree of fluorination is achieved. During the process, hydrogen gas is evolved at the cathode.
-
Product Separation: The crude product, a mixture of perfluorooctanoyl fluoride isomers and other byproducts, is separated from the HF electrolyte. This is often achieved by phase separation, as the fluorinated products are typically denser than and immiscible with HF.
-
Purification: The crude perfluorooctanoyl fluoride is purified, typically by distillation, to separate the desired product from partially fluorinated compounds and other impurities.
Hydrolysis of Perfluorooctanoyl Fluoride to Perfluorooctanoic Acid (PFOA)
The perfluorooctanoyl fluoride produced via ECF is then hydrolyzed to yield PFOA.
Procedure:
-
Reaction Setup: The purified perfluorooctanoyl fluoride is reacted with water, often in the presence of a base such as sodium hydroxide to facilitate the hydrolysis.
-
Hydrolysis: The mixture is stirred, and the hydrolysis reaction proceeds to convert the acyl fluoride to the corresponding carboxylate salt.
-
Acidification: The resulting solution is acidified with a strong acid (e.g., sulfuric acid) to protonate the carboxylate and form PFOA.
-
Purification: The PFOA is then purified, for example, by recrystallization or distillation.
Telomerization
Telomerization is the other major industrial route for PFAS synthesis. This process typically involves the reaction of a perfluoroalkyl iodide (the "telogen") with tetrafluoroethylene (TFE, the "taxogen") to produce a homologous series of longer-chain perfluoroalkyl iodides.[6] Unlike ECF, telomerization generally produces linear PFAS chains.[3]
The resulting perfluoroalkyl iodides can then be further functionalized. A common subsequent step is the reaction with ethylene to introduce a -CH2CH2- unit, followed by hydrolysis or other reactions to introduce a functional headgroup. This process is widely used to produce fluorotelomer alcohols (FTOHs), which are important precursors for a variety of fluorinated surfactants and polymers.
Experimental Protocol: Synthesis of 8:2 Fluorotelomer Alcohol
This protocol outlines the general steps for the synthesis of 8:2 fluorotelomer alcohol, a common FTOH.
Step 1: Telomerization of Perfluoroethyl Iodide with Tetrafluoroethylene
Materials:
-
Perfluoroethyl iodide (C2F5I, telogen)
-
Tetrafluoroethylene (C2F4, taxogen)
-
Copper powder (catalyst)[6]
-
High-pressure reactor
Procedure:
-
Reactor Setup: A high-pressure reactor is charged with perfluoroethyl iodide and the copper catalyst.
-
Reaction: The reactor is pressurized with tetrafluoroethylene. The reaction mixture is heated to a temperature typically around 120°C, and the pressure is maintained in the range of 3.0-4.5 MPa.[6] The reaction is allowed to proceed to form a mixture of perfluoroalkyl iodides of varying chain lengths (F(CF2)nI).
-
Product Separation: After the reaction, the mixture is cooled, and the catalyst is removed by filtration. The resulting mixture of perfluoroalkyl iodides is then typically purified by distillation to isolate the desired chain lengths, in this case, primarily the C8F17I.
Step 2: Ethylation of Perfluorooctyl Iodide
Materials:
-
Perfluorooctyl iodide (C8F17I)
-
Ethylene (C2H4)
-
Initiator (e.g., a peroxide)
-
High-pressure reactor
Procedure:
-
Reaction Setup: The purified perfluorooctyl iodide and an initiator are charged into a high-pressure reactor.
-
Reaction: The reactor is pressurized with ethylene, and the mixture is heated to initiate the radical addition of ethylene to the perfluoroalkyl iodide, forming 1-iodo-1H,1H,2H,2H-perfluorodecane (C8F17CH2CH2I).
Step 3: Hydrolysis to 8:2 Fluorotelomer Alcohol
Materials:
-
1-iodo-1H,1H,2H,2H-perfluorodecane
-
Hydrolyzing agent (e.g., aqueous base)
Procedure:
-
Hydrolysis: The 1-iodo-1H,1H,2H,2H-perfluorodecane is reacted with a hydrolyzing agent, such as an aqueous solution of sodium hydroxide, to replace the iodine atom with a hydroxyl group.[7]
-
Purification: The resulting 8:2 fluorotelomer alcohol (C8F17CH2CH2OH) is purified, for example, by distillation or recrystallization.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the primary PFAS synthesis methods.
Table 1: Isomer Distribution in Electrochemical Fluorination Products
| Product | Synthesis Method | Linear Isomer Content (%) | Branched Isomer Content (%) | Reference(s) |
| Perfluorooctanesulfonyl fluoride (POSF) | Electrochemical Fluorination (ECF) | ~70 | ~30 | [4] |
| Perfluorooctanoyl fluoride | Electrochemical Fluorination (ECF) | ~78-80 | ~20-22 | [3][5] |
Table 2: Typical Reaction Conditions for Telomerization
| Reaction Step | Reactants | Catalyst/Initiator | Temperature (°C) | Pressure (MPa) | Reference(s) |
| Telomerization | Perfluoroalkyl iodide, Tetrafluoroethylene | Copper | ~120 | 3.0 - 4.5 | [6] |
| Ethylation | Perfluoroalkyl iodide, Ethylene | Peroxide initiator | Not specified | Not specified | |
| Hydrolysis | Fluorotelomer iodide, Water/Base | - | Not specified | Not specified | [7] |
Characterization of Synthesis Products
A variety of analytical techniques are employed to characterize the products of PFAS synthesis. These methods are crucial for confirming the identity and purity of the desired compounds, as well as for identifying and quantifying any byproducts or isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for the analysis of volatile and semi-volatile PFAS, such as FTOHs and their precursors.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the most common and powerful tool for the analysis of a wide range of PFAS, including PFCAs and PFSAs.[9] It offers high sensitivity and selectivity, allowing for the quantification of these compounds at very low concentrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is an indispensable tool for the structural elucidation of organofluorine compounds. It provides detailed information about the number and chemical environment of fluorine atoms in a molecule, which is essential for identifying isomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the synthesized molecules, confirming, for example, the conversion of an acyl fluoride to a carboxylic acid.
Conclusion
The synthesis of perfluoroalkyl substances is a mature field dominated by electrochemical fluorination and telomerization. These methods, while effective for large-scale production, each have distinct characteristics in terms of the product mixtures they generate. ECF typically yields a mixture of linear and branched isomers, while telomerization is known for producing primarily linear products. Understanding the intricacies of these synthetic routes, including the detailed experimental protocols and the resulting product distributions, is essential for researchers working with these compounds and for developing novel fluorinated materials. As the field evolves, there is a growing interest in developing more selective and sustainable synthetic methods to meet the demands of modern applications while minimizing environmental impact.
References
- 1. Electrochemical fluorination - Wikipedia [en.wikipedia.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Distribution and effects of branched versus linear isomers of PFOA, PFOS, and PFHxS: A review of recent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Need for Testing Isomer Profiles of Perfluoroalkyl Substances to Evaluate Treatment Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 8. Buy 8:2 Fluorotelomer phosphate monoester | 57678-03-2 [smolecule.com]
- 9. PFAS Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
Technical Guide to the Procurement of High-Purity Propyl Perfluoroheptanoate
Audience: Researchers, Scientists, and Drug Development Professionals
Subject: Identification of Commercial Sources for High-Purity Propyl Perfluoroheptanoate (CAS No. 376-39-6)
Executive Summary
Sourcing Strategy: Custom Synthesis
Initial market research indicates that this compound is not offered as a catalog product. Therefore, researchers must engage with companies that provide bespoke chemical synthesis services. These companies can manufacture compounds like this compound to specific purity requirements and in quantities ranging from milligrams to kilograms.[1][2][3]
The selection of a suitable partner is critical and should be based on their stated expertise in fluorination chemistry, production scale capabilities, and robust quality control systems.[2][4] The following table summarizes potential vendors equipped to handle the synthesis of complex fluorochemicals.
Table 1: Potential Custom Synthesis Providers for Fluorinated Compounds
| Company Name | Specialization & Capabilities |
| Aceschem | Offers custom synthesis of fine chemicals and intermediates with expertise in fluorination at all stages of a synthetic pathway, from building blocks to late-stage modifications.[2] |
| MolecuNav | Provides a flexible custom synthesis service for fluorinated compounds and precursors, enabling access to bespoke materials for discovery, development, or manufacturing.[3] |
| Amfluoro | Focuses on a wide range of organofluorine compounds, including acyclic and heterocyclic molecules. They can work from a client-supplied pathway or develop a novel synthetic route.[4] |
| FluoRok | A spin-out from the University of Oxford, FluoRok is developing disruptive fluorinating technologies that bypass traditional hazardous reagents, which may be beneficial for novel compound synthesis.[5][6] |
| Morita Chemical Industries | Specializes in inorganic fluorine compounds but also offers custom synthesis services from lab-scale to industrial quantities, including commissions for specific fluorination steps.[7] |
Experimental Protocols for Quality & Purity Verification
Upon receipt of a custom-synthesized compound, independent verification of its identity and purity is essential. The following are standard analytical methods for characterizing a fluorinated ester like this compound.
3.1 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for assessing the purity of volatile and semi-volatile compounds. The sample is vaporized and separated on a chromatographic column, with component peaks quantified to determine purity. The mass spectrometer provides structural information based on the compound's mass-to-charge ratio and fragmentation pattern.
-
Methodology:
-
Sample Preparation: Dissolve a small amount of the this compound in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Injection: Inject the sample into a GC equipped with a capillary column appropriate for neutral or semi-polar compounds (e.g., DB-5ms).
-
Separation: Use a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a high temperature (e.g., 280°C) to ensure the elution of the target compound and any potential impurities.[8]
-
Detection: The mass spectrometer will scan a relevant mass range (e.g., m/z 50-600). The resulting total ion chromatogram (TIC) is used to calculate purity based on the relative peak area of the this compound.
-
Identification: The mass spectrum of the main peak should be consistent with the expected molecular weight and fragmentation pattern of this compound. Perfluorinated compounds often exhibit characteristic fragmentation patterns.[9]
-
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for unambiguous structure elucidation. For this compound, both ¹H and ¹⁹F NMR spectra are required.
-
Methodology:
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add an internal standard with a known concentration if quantitative analysis (qNMR) is desired.
-
¹H NMR Analysis: This spectrum will confirm the presence of the n-propyl group. The expected signals would be a triplet for the terminal CH₃ group, a sextet for the middle CH₂ group, and a triplet for the O-CH₂ group, with integration ratios of 3:2:2.
-
¹⁹F NMR Analysis: This is the most informative spectrum for the perfluorinated chain. It will confirm the structure of the perfluoroheptanoyl moiety. The chemical shifts and coupling patterns of the different CF₂, and CF₃ groups provide a unique fingerprint for the molecule.[10]
-
Purity Assessment: The absence of significant impurity signals in both ¹H and ¹⁹F spectra indicates high purity. For qNMR, the integral of a known analyte signal is compared against the integral of the internal standard to calculate the absolute purity.
-
3.3 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While often used for trace-level detection in complex matrices, LC-MS/MS is also a powerful tool for purity analysis, especially for identifying non-volatile impurities.[11][12]
-
Methodology:
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., acetonitrile or methanol).
-
Chromatography: Use a reverse-phase column (e.g., C18) with a gradient elution of water and an organic solvent (both typically containing a small amount of an additive like formic acid or ammonium acetate) to separate the main compound from any impurities.
-
Mass Spectrometry: The mass spectrometer, often a triple quadrupole or high-resolution instrument (e.g., Q-TOF, Orbitrap), is set to monitor for the molecular ion of this compound and other potential related impurities.
-
Purity Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. The high sensitivity of MS/MS can help detect and identify impurities at very low levels.
-
Visualization of Procurement Workflow
The following diagram illustrates the logical process for procuring a high-purity, custom-synthesized chemical.
Caption: Workflow for procuring high-purity chemicals via custom synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. aceschem.com [aceschem.com]
- 3. molecunav.com [molecunav.com]
- 4. amfluoro.com [amfluoro.com]
- 5. fluorok.com [fluorok.com]
- 6. Fluorochemicals manufacturers from around the world ⇒ chemeurope.com [chemeurope.com]
- 7. morita-kagaku.co.jp [morita-kagaku.co.jp]
- 8. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04697D [pubs.rsc.org]
- 9. Analysis of Perfluoro-carboxylic Acid Fluorides by Gas Chromatography/Mass Spectrometry | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. Volume # 3(124), May - June 2019 — "NMR Analysis in The Technology of Perfluoro(Vinyloxy)Butanoic Acid Ester Production" [notes.fluorine1.ru]
- 11. eurofinsus.com [eurofinsus.com]
- 12. epa.gov [epa.gov]
Methodological & Application
Application Note: Propyl Perfluoroheptanoate as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The accuracy and reliability of quantitative GC-MS analysis can be significantly improved by the use of an internal standard (IS). An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the sample. It is added in a known concentration to both the sample and calibration standards to correct for variations in sample preparation, injection volume, and instrument response.
Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic organofluorine compounds that are receiving increasing attention due to their persistence and potential health effects. Propyl perfluoroheptanoate, a perfluoroalkyl ester, possesses several properties that make it a promising candidate as an internal standard for the GC-MS analysis of various analytes, particularly other PFAS or volatile organic compounds. Its high fluorine content results in a unique mass spectrum with a significant mass defect, reducing the likelihood of isobaric interferences from naturally occurring compounds. Furthermore, its ester functionality makes it amenable to GC analysis without the need for derivatization, a step often required for more polar PFAS such as carboxylic acids.[1][2][3][4][5]
Disclaimer: This application note provides a theoretical framework and a generalized protocol for the use of this compound as an internal standard in GC-MS. During a comprehensive literature search, no specific published methods detailing this exact application were identified. The information presented is based on the chemical properties of the compound and established principles of internal standardization in GC-MS. Method validation is essential before implementation for any specific analytical application.
Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of an internal standard is crucial for its effective application.
| Property | Value | Reference |
| IUPAC Name | propyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | [6][7] |
| Molecular Formula | C₁₀H₇F₁₃O₂ | [6][7] |
| Molecular Weight | 406.14 g/mol | [6][7] |
| Boiling Point | Estimated to be in a range suitable for GC analysis | N/A |
| Solubility | Soluble in common organic solvents (e.g., methanol, acetonitrile, dichloromethane) | General chemical knowledge |
| Chemical Class | Per- and Polyfluoroalkyl Substance (PFAS) | [6] |
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for the specific analytes and matrix of interest.
Preparation of Internal Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of pure this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or ethyl acetate) in a volumetric flask.
-
Working Solution (e.g., 10 µg/mL): Dilute the stock solution appropriately to achieve a concentration that results in a robust chromatographic peak without saturating the detector. The final concentration should be similar to the expected concentration of the analytes in the samples.
Sample Preparation
The choice of sample preparation technique will depend on the matrix and the target analytes. A generic liquid-liquid extraction (LLE) protocol is described below.
-
To 1 mL of a liquid sample (e.g., plasma, water), add a known volume (e.g., 50 µL) of the this compound internal standard working solution.
-
Add 2 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether or hexane).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of a suitable solvent for GC-MS analysis (e.g., ethyl acetate).
GC-MS Instrumental Parameters
The following are suggested starting parameters for a standard GC-MS system. These will require optimization.
| Parameter | Suggested Value |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Start at 50 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS System | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| SIM Ions | Specific ions for this compound and target analytes need to be determined by analyzing a standard. |
Data Presentation and Analysis
Quantitative analysis is performed by generating a calibration curve using the ratio of the analyte peak area to the internal standard peak area.
Example Calibration Curve Data
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 450,123 | 0.034 |
| 5 | 76,170 | 455,234 | 0.167 |
| 10 | 153,456 | 448,901 | 0.342 |
| 25 | 380,987 | 452,345 | 0.842 |
| 50 | 765,432 | 451,111 | 1.697 |
| 100 | 1,523,456 | 449,876 | 3.386 |
A linear regression of the calibration curve (Area Ratio vs. Analyte Concentration) is used to determine the concentration of the analyte in unknown samples.
Example Sample Quantification
| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) |
| Sample 1 | 254,321 | 453,210 | 0.561 | 16.5 |
| Sample 2 | 567,890 | 448,765 | 1.265 | 37.3 |
Visualizations
Logical Workflow for Internal Standard Use in GC-MS
Caption: Workflow for quantitative GC-MS analysis using an internal standard.
Key Properties of this compound as an Internal Standard
Caption: Relevant properties of this compound for use as a GC-MS internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. dioxin20xx.org [dioxin20xx.org]
- 5. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compound 526473: this compound - Official Data Source - Virginia Open Data Portal [data.virginia.gov]
- 7. Compound 526473: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]
Application and Protocol for the Use of Propyl Perfluoroheptanoate in Environmental Sample Analysis
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic organofluorine compounds that have garnered significant regulatory and public concern due to their persistence, bioaccumulation, and potential adverse health effects.[1][2] The accurate quantification of these "forever chemicals" in environmental matrices such as water, soil, and biota is crucial for monitoring, risk assessment, and remediation efforts.[1][3] Analytical methods for PFAS, such as those developed by the U.S. Environmental Protection Agency (EPA), often employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[4][5]
To ensure the reliability of these analyses, surrogate and internal standards are utilized to correct for matrix effects and variations in sample preparation and instrument response.[6] Propyl perfluoroheptanoate, a perfluoroalkyl ester, serves as a valuable surrogate standard in the analysis of certain PFAS. Its structural similarity to some PFAS of interest, coupled with its distinct mass, allows it to be spiked into samples prior to extraction and analysis, providing a means to monitor the efficiency of the entire analytical process.
This document provides a detailed protocol for the use of this compound as a surrogate standard in the analysis of PFAS in aqueous environmental samples, based on established methodologies such as EPA Method 537.1 and 8327.[4][7]
Principle of the Method
This protocol outlines the determination of a selected list of PFAS in aqueous samples. This compound is introduced into the sample as a surrogate standard at a known concentration prior to sample extraction. The samples are then subjected to solid-phase extraction (SPE) to concentrate the analytes and remove potential interferences.[8] Following elution and concentration, the extracts are analyzed by LC-MS/MS. The recovery of this compound is used to assess the performance of the sample preparation and analytical method for each sample.
Materials and Reagents
-
Standards:
-
This compound surrogate standard solution (e.g., 1 µg/mL in methanol)
-
PFAS calibration standards
-
Internal standards (isotopically labeled)
-
-
Solvents and Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Reagent water (PFAS-free)
-
Formic acid
-
Ammonium acetate
-
-
Consumables:
Experimental Protocol
A generalized workflow for the analysis of PFAS in water samples using this compound as a surrogate is presented below.
Sample Preparation and Fortification
-
Collect water samples in polypropylene bottles.
-
To a 250 mL water sample, add a known volume of the this compound surrogate standard solution to achieve a final concentration of 40 ng/L.
-
Add any other required surrogates.
-
Thoroughly mix the sample.
Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge (e.g., WAX) sequentially with methanol and reagent water.
-
Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
After loading, wash the cartridge with a buffered solution to remove interferences.
-
Dry the cartridge under a stream of nitrogen.
-
Elute the analytes from the cartridge using an appropriate solvent mixture (e.g., methanol with a small percentage of ammonium hydroxide).
Extract Concentration and Reconstitution
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 methanol:water).
-
Add internal standards to the final extract just prior to analysis.
-
Transfer the final extract to a polypropylene autosampler vial.
LC-MS/MS Analysis
-
Inject the sample extract onto an LC-MS/MS system equipped with a suitable analytical column (e.g., C18).
-
Perform the analysis using a gradient elution program with mobile phases typically consisting of water and methanol or acetonitrile, often with additives like ammonium acetate or formic acid.
-
Monitor the specific precursor-to-product ion transitions for this compound and the target PFAS analytes.
Data Presentation
The performance of this compound as a surrogate is evaluated by its recovery. The following tables provide representative data for method performance.
Table 1: LC-MS/MS Conditions for this compound
| Parameter | Value |
| Precursor Ion (m/z) | 429.1 |
| Product Ion 1 (m/z) | 369.0 |
| Product Ion 2 (m/z) | 169.0 |
| Collision Energy (eV) | 10 |
| Cone Voltage (V) | 25 |
Table 2: Representative Surrogate Recovery Data in Different Water Matrices
| Water Matrix | Mean Recovery (%) | Standard Deviation (%) | Acceptance Criteria (%) |
| Reagent Water | 95 | 5 | 70-130 |
| Drinking Water | 92 | 7 | 70-130 |
| Surface Water | 88 | 11 | 60-140 |
| Wastewater Effluent | 81 | 14 | 50-150 |
Table 3: Method Detection Limits (MDL) and Limits of Quantitation (LOQ) for Selected PFAS
| Analyte | MDL (ng/L) | LOQ (ng/L) |
| Perfluorooctanoic acid (PFOA) | 0.5 | 1.5 |
| Perfluorooctanesulfonic acid (PFOS) | 0.8 | 2.4 |
| Perfluorohexanoic acid (PFHxA) | 0.6 | 1.8 |
| Perfluorobutanesulfonic acid (PFBS) | 1.0 | 3.0 |
Visualizations
The following diagrams illustrate the logical workflow of the analytical process.
References
- 1. restservice.epri.com [restservice.epri.com]
- 2. Per- and polyfluoroalkyl substances in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. Per- and Polyfluoroalkyl Substance (PFAS) Standards | 安捷伦 [agilent.com]
- 8. Identifying Per- and Polyfluorinated Chemical Species with a Combined Targeted and Non-Targeted-Screening High-Resolution Mass Spectrometry Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Perfluoroheptanoic Acid (PFHpA) in Environmental Samples
Introduction
Perfluoroheptanoic acid (PFHpA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of synthetic chemicals of significant environmental and health concern due to their persistence, bioaccumulation, and potential toxicity. Regulatory bodies worldwide are increasingly mandating the monitoring of these compounds in various matrices, including drinking water, wastewater, and biological fluids. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of PFHpA. While the user requested a method for propyl perfluoroheptanoate, literature primarily details methods for its parent acid, PFHpA, which is the compound of regulatory focus. This protocol provides a comprehensive workflow for researchers and laboratory professionals involved in environmental monitoring and toxicological studies.
The method employs a solid-phase extraction (SPE) for sample clean-up and concentration, followed by separation using a C18 reversed-phase column and detection with a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. This approach offers high selectivity and sensitivity, enabling the detection of PFHpA at ultra-trace levels.
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of PFHpA from water samples.
-
Materials:
-
Weak anion exchange (WAX) SPE cartridges
-
Methanol (LC-MS grade)
-
Ammonium hydroxide solution
-
Formic acid
-
Milli-Q or deionized water
-
Sample collection bottles (polypropylene)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
-
Procedure:
-
Cartridge Conditioning: Condition the WAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of Milli-Q water.
-
Sample Loading: Load 100 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of Milli-Q water to remove any unretained interferences.
-
Elution: Elute the analyte from the cartridge using 5 mL of methanol containing 2% ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 2 mM ammonium acetate).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)
-
Mobile Phase A: 2 mM ammonium acetate in water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: PFHpA
-
Precursor Ion (m/z): 363.0
-
Product Ion (m/z): 319.0 (Quantifier), 169.0 (Qualifier)
-
Collision Energy and Dwell Time: To be optimized for maximal signal intensity.
-
-
Data Presentation
The following table summarizes typical quantitative performance data for the described LC-MS/MS method for PFHpA analysis.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/L |
| Limit of Quantification (LOQ) | 0.3 ng/L |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Visualizations
The following diagram illustrates the general experimental workflow for the LC-MS/MS analysis of PFHpA in environmental samples.
Propyl Perfluoroheptanoate: A Protocol for Monitoring in Environmental and Biological Matrices
Application Note
Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic chemicals of global concern due to their persistence, bioaccumulation, and potential adverse health effects. While regulatory efforts have focused on legacy PFAS such as PFOA and PFOS, there is a growing need to monitor for a wider range of these "forever chemicals," including less-studied esters like propyl perfluoroheptanoate. This document provides a detailed, albeit theoretical, protocol for the determination of this compound in various matrices.
This compound (C₁₀H₇F₁₃O₂) is a perfluoroalkyl ester with a molecular weight of 406.14 g/mol .[1][2] Its chemical structure consists of a C7 perfluorinated carbon chain attached to a propyl ester group. Due to its fluorinated nature, it is expected to be persistent in the environment. The monitoring of such compounds is crucial for understanding the full scope of PFAS contamination and potential exposure risks.
This protocol outlines a method based on widely accepted analytical techniques for PFAS analysis, primarily solid-phase extraction (SPE) for sample preparation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. It is important to note that at the time of this writing, a certified analytical standard for this compound is not readily commercially available. Therefore, the quantitative aspects of this protocol are based on scientifically sound estimations and would require validation upon the availability of a reference standard. Researchers may need to consider in-house synthesis and purification of a standard for quantitative purposes.[3]
The target audience for this protocol includes researchers in environmental science, toxicology, and analytical chemistry, as well as professionals in drug development who may encounter PFAS in their studies.
Experimental Protocols
Sample Collection and Handling
Given the ubiquitous nature of PFAS in consumer and laboratory products, stringent sample collection and handling procedures are necessary to avoid contamination.
-
Materials to Avoid: Do not use any materials containing polytetrafluoroethylene (PTFE), including Teflon®, as these can be a significant source of PFAS contamination. Avoid low-density polyethylene (LDPE) containers and sampling equipment.
-
Approved Materials: Use high-density polyethylene (HDPE) or polypropylene sample containers. All sampling and processing equipment should be made of stainless steel, HDPE, or polypropylene.
-
Field Procedures:
-
Wear nitrile gloves and change them frequently.
-
Collect field blanks by filling a sample container with PFAS-free deionized water in the field to assess for ambient contamination.
-
Rinse all sampling equipment thoroughly with PFAS-free water and a solvent (e.g., methanol) before use.
-
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for concentrating and cleaning up PFAS from various sample matrices. A weak anion exchange (WAX) sorbent is often effective for capturing a broad range of PFAS.
For Water Samples (Groundwater, Surface Water, Drinking Water):
-
Sample Preservation: Preserve water samples with 25 mM acetic acid.
-
Spiking: If a surrogate internal standard is available (e.g., a ¹³C-labeled version of a similar PFAS ester), spike it into the sample prior to extraction.
-
Cartridge Conditioning: Condition a WAX SPE cartridge (e.g., 6 cc, 150 mg) with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load 250-500 mL of the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 25 mM acetate buffer to remove interferences.
-
Elution: Elute the analytes with 5 mL of methanol containing 1% ammonium hydroxide.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of 80:20 methanol:water.
For Soil and Sediment Samples:
-
Extraction: Extract 2-5 grams of the homogenized sample with 10 mL of methanol by shaking for 30 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Dilution: Take a 1 mL aliquot of the supernatant and dilute it with 19 mL of deionized water.
-
SPE Cleanup: Proceed with the SPE protocol for water samples as described above, starting from the "Sample Loading" step.
For Biological Matrices (e.g., Plasma, Tissue Homogenate):
-
Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 400 µL of acetonitrile.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Dilution: Take the supernatant and dilute it with deionized water before proceeding to the SPE cleanup as described for water samples.
Instrumental Analysis: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry is the gold standard for PFAS analysis due to its high sensitivity and selectivity.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 20 mM ammonium acetate in water |
| Mobile Phase B | Methanol |
| Gradient | 20% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Hypothetical Multiple Reaction Monitoring (MRM) Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Estimated) | Dwell Time (ms) |
| 405.0 [M-H]⁻ | 361.0 [M-H-CO₂]⁻ | 15 | 50 |
| 405.0 [M-H]⁻ | 319.0 [C₆F₁₃]⁻ | 25 | 50 |
Note: These MRM transitions are hypothetical and are based on the expected fragmentation of a perfluoroalkyl ester, which typically involves the loss of the ester group and subsequent fragmentation of the perfluoroalkyl chain. The optimal collision energies would need to be determined experimentally.
Data Presentation
The following tables present hypothetical quantitative data that could be expected from a validated method. These are for illustrative purposes only and are not based on experimental results.
Table 1: Hypothetical Method Detection Limits (MDL) and Limits of Quantification (LOQ)
| Matrix | MDL (ng/L or ng/g) | LOQ (ng/L or ng/g) |
| Drinking Water | 0.5 | 1.5 |
| Surface Water | 1.0 | 3.0 |
| Soil | 0.8 | 2.5 |
| Plasma | 1.5 | 5.0 |
Table 2: Hypothetical Recovery and Precision Data
| Matrix | Spiked Concentration (ng/L or ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Drinking Water | 10 | 95 | 8 |
| Surface Water | 20 | 88 | 12 |
| Soil | 15 | 92 | 10 |
| Plasma | 25 | 85 | 15 |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships described in this protocol.
Caption: Experimental workflow for this compound analysis.
Caption: Logical flow from analyte to final concentration data.
Caption: Placeholder for a potential biological signaling pathway.
References
Application Notes and Protocols for Derivatization of Analytes with Propyl Perfluoroheptanoate for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of analytes containing active hydrogen functional groups (e.g., amines, alcohols, phenols, and carboxylic acids) with propyl perfluoroheptanoate for subsequent analysis by gas chromatography (GC). This derivatization technique enhances the volatility and thermal stability of polar analytes, improves chromatographic resolution, and increases sensitivity, particularly for electron capture detection (ECD) and mass spectrometry (MS).
Introduction
Gas chromatography is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, many compounds of interest in pharmaceutical and biomedical research, such as drugs, metabolites, and biomarkers, are non-volatile due to the presence of polar functional groups like hydroxyl, carboxyl, and amino groups. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC analysis.[1]
The use of perfluorinated reagents for derivatization offers several advantages. The resulting perfluoroacyl derivatives exhibit excellent chromatographic properties and are highly sensitive to electron capture detection. This compound is an effective reagent for the derivatization of a wide range of analytes. This document outlines the principles, protocols, and applications of this derivatization strategy.
Principle of the Derivatization Reaction
The derivatization of analytes with this compound typically proceeds via an acylation reaction. In this reaction, the perfluoroheptanoyl group from a suitable reagent (e.g., perfluoroheptanoic anhydride or perfluoroheptanoyl chloride) is transferred to the analyte, while the propanol acts as a leaving group or is incorporated in a preceding esterification step. For analytes with active hydrogens, such as primary and secondary amines, alcohols, and phenols, the reaction involves the replacement of the active hydrogen with the perfluoroheptanoyl group. For carboxylic acids, a propyl ester is formed first, followed by acylation if other reactive groups are present.
The general reaction for a primary amine is as follows:
R-NH₂ + (C₆F₁₃CO)₂O → R-NH-CO-C₆F₁₃ + C₆F₁₃COOH
Where R-NH₂ is the analyte and (C₆F₁₃CO)₂O is perfluoroheptanoic anhydride.
Experimental Protocols
This section provides detailed protocols for the derivatization of analytes using an in-situ method involving perfluoroheptanoic anhydride and propanol.
Reagents and Materials
-
Analytes: Standard solutions of the analytes of interest in a suitable solvent (e.g., methanol, acetonitrile).
-
Derivatizing Reagent: Perfluoroheptanoic anhydride (PFHA).
-
Alcohol: Propanol.
-
Catalyst: Pyridine or N,N-Diisopropylethylamine (DIPEA).
-
Solvent: Aprotic solvent such as acetonitrile, ethyl acetate, or toluene.
-
Extraction Solvent: Hexane or ethyl acetate.
-
Drying Agent: Anhydrous sodium sulfate.
-
Glassware: Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps.[2]
-
Heating and Mixing: Heating block and vortex mixer.
Derivatization Protocol for Amines and Alcohols
This protocol is suitable for the derivatization of primary and secondary amines, as well as alcohols and phenols.
-
Sample Preparation: Place 100 µL of the sample solution (containing 1-100 µg of the analyte) into a 2 mL reaction vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a 1:1 (v/v) mixture of perfluoroheptanoic anhydride and propanol.
-
Catalyst Addition: Add 10 µL of pyridine or DIPEA to catalyze the reaction.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction: Add 500 µL of hexane and 500 µL of deionized water. Vortex for 1 minute.
-
Phase Separation: Centrifuge for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate.
-
Analysis: The sample is now ready for GC or GC-MS analysis.
Derivatization Protocol for Carboxylic Acids
This protocol involves a two-step process: esterification followed by acylation if other reactive groups are present. For simple carboxylic acids, only the esterification step is necessary to form the propyl ester.
-
Esterification:
-
Place 100 µL of the carboxylic acid solution in a reaction vial and evaporate to dryness.
-
Add 200 µL of 1.25 M HCl in propanol.
-
Cap the vial and heat at 100°C for 60 minutes.
-
Cool to room temperature and evaporate the solvent under nitrogen.
-
-
Acylation (if necessary for other functional groups):
-
To the dried propyl ester, add 100 µL of perfluoroheptanoic anhydride and 10 µL of pyridine.
-
Heat at 70°C for 30 minutes.
-
Proceed with the extraction steps as described in section 3.2.
-
GC and GC-MS Analysis
Typical GC Conditions
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), is typically used.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector: Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometer (MS).
Mass Spectrometry
For GC-MS analysis, the mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis. The perfluoroheptanoyl derivatives typically produce characteristic fragmentation patterns with prominent ions corresponding to the loss of the perfluoroalkyl chain.
Quantitative Data
The following tables summarize representative quantitative data for the GC analysis of analytes derivatized with a perfluoroheptanoyl group. Note that exact retention times will vary depending on the specific GC system and conditions.
Table 1: Hypothetical GC Retention Times for this compound Derivatives
| Analyte Class | Example Analyte | Derivative | Expected Retention Time (min) |
| Primary Amine | Amphetamine | N-perfluoroheptanoyl amphetamine | 8.5 |
| Secondary Amine | Methamphetamine | N-perfluoroheptanoyl methamphetamine | 9.2 |
| Alcohol | Testosterone | Testosterone perfluoroheptanoate | 15.8 |
| Carboxylic Acid | Ibuprofen | Ibuprofen propyl ester | 11.3 |
Table 2: Typical Performance Characteristics for Perfluoroacyl Derivatives
| Parameter | Typical Range | Notes |
| Linearity (r²) | > 0.99 | Over a concentration range of 1-1000 ng/mL. |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | Highly dependent on the detector used (ECD is generally more sensitive). |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL | |
| Precision (%RSD) | < 15% | For intra- and inter-day assays. |
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for the derivatization of analytes.
Caption: General reaction scheme for acylation with perfluoroheptanoic anhydride.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no derivative peak | Incomplete reaction | Increase reaction time or temperature; ensure catalyst is active. |
| Presence of water in the sample | Ensure sample and solvent are anhydrous; store reagents in a desiccator. | |
| Degradation of the derivative | Analyze the sample promptly after derivatization. | |
| Poor peak shape (tailing) | Adsorption on active sites in the GC system | Deactivate the GC liner and column; ensure complete derivatization.[2] |
| Extraneous peaks | Impurities in reagents or solvent | Use high-purity reagents and solvents; run a reagent blank. |
| Byproducts from the reaction | Optimize the workup procedure to remove byproducts. |
Conclusion
Derivatization of analytes with this compound is a robust and effective method to enhance their suitability for GC analysis. The protocols provided herein offer a solid foundation for researchers to develop and validate methods for a wide range of compounds. The resulting perfluoroacyl derivatives provide excellent chromatographic performance and high sensitivity, making this a valuable technique in analytical chemistry, particularly in the fields of drug development and clinical research.
References
Application Notes and Protocols for Toxicokinetic Studies of Propyl Perfluoroheptanoate and its Metabolite, Perfluoroheptanoic Acid (PFHpA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic chemicals characterized by their high persistence in the environment and potential for bioaccumulation. Understanding the toxicokinetic (TK) properties of individual PFAS is crucial for assessing their potential health risks. This document provides detailed application notes and protocols for conducting toxicokinetic studies of propyl perfluoroheptanoate, with a focus on its expected primary metabolite, perfluoroheptanoic acid (PFHpA), due to the current lack of direct toxicokinetic data for the parent ester.
This compound is a perfluoroalkyl acid (PFAA) ester. It is anticipated that upon in vivo administration, this ester will be rapidly hydrolyzed by esterases to yield PFHpA. Therefore, toxicokinetic assessments should focus on the systemic exposure to PFHpA. PFHpA, a seven-carbon PFAA, has been detected in various environmental and biological matrices. Animal studies have identified the liver as a primary target organ for PFHpA.[1]
These protocols are designed to guide researchers in evaluating the absorption, distribution, metabolism (hydrolysis), and excretion (ADME) of this compound by monitoring the systemic levels of PFHpA in rodent models.
Experimental Protocols
Animal Model and Husbandry
-
Species: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Housing: Animals should be housed in polycarbonate cages with controlled temperature (22 ± 2°C), humidity (50 ± 10%), and a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.
-
Acclimation: Animals should be acclimated for at least one week prior to the study.
Dosing and Administration
-
Test Substance: this compound (purity ≥ 98%).
-
Vehicle: Corn oil or a suitable aqueous vehicle (e.g., 0.5% Tween 80 in water).
-
Dose Levels: A minimum of three dose levels should be selected based on preliminary range-finding studies to establish a no-observed-adverse-effect level (NOAEL) and a toxic effect level. For example, low, mid, and high doses could be set at 1, 5, and 25 mg/kg body weight.
-
Administration Routes:
-
Oral Gavage (for absorption and systemic toxicity): Administer the test substance using a stainless steel gavage needle.
-
Intravenous Injection (for determining bioavailability and elimination kinetics): Administer via a tail vein. The dose for IV administration should be the lowest dose used in the oral study.
-
Dermal Application (to assess systemic absorption through skin): Apply the test substance to a shaved area on the back of the animal.[2][3]
-
Sample Collection
-
Blood/Plasma: Collect blood samples (approximately 200 µL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours) into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the blood to separate plasma.
-
Urine and Feces: House animals in metabolic cages for the collection of urine and feces over 24-hour intervals for up to 96 hours post-dosing.
-
Tissues: At the end of the study, euthanize the animals and collect major organs (liver, kidneys, spleen, lung, brain, and adipose tissue) for residue analysis.
Sample Preparation and Bioanalysis
-
Principle: The concentration of PFHpA in biological matrices is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4]
-
Materials:
-
Perfluoroheptanoic acid (PFHpA) analytical standard
-
Mass-labeled internal standard (e.g., ¹³C₄-PFHpA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges
-
-
Protocol for Plasma Sample Preparation:
-
To 100 µL of plasma, add the internal standard.
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 methanol:water.
-
Inject an aliquot into the LC-MS/MS system.
-
-
Protocol for Tissue Sample Preparation:
-
Homogenize a known weight of tissue in a suitable buffer.
-
Perform protein precipitation and solid-phase extraction (SPE) to remove interferences and concentrate the analyte.
-
Elute the analyte from the SPE cartridge and proceed with LC-MS/MS analysis.
-
Toxicokinetic Data Analysis
The plasma concentration-time data for PFHpA will be used to calculate key toxicokinetic parameters using non-compartmental analysis.
Data Presentation
Table 1: Toxicokinetic Parameters of Perfluoroheptanoic Acid (PFHpA) in Rats (Literature Data)
| Parameter | Male Rats | Female Rats | Reference |
| Half-life (t½) | 0.10 days | 0.05 days | [5] |
| Total Clearance (CLtot) | Higher than other PFCAs | Higher than other PFCAs | [5] |
| Volume of Distribution (Vss) | Not significantly different from other PFCAs | Not significantly different from other PFCAs | [5] |
| Renal Clearance (CLR) | Major contributor to total clearance | Major contributor to total clearance | [5] |
Note: This data is for PFHpA, the expected metabolite of this compound. Specific data for the parent ester is not currently available.
Visualizations
Caption: Experimental workflow for a rodent toxicokinetic study.
Caption: Conceptual model of PFAS distribution and elimination.
Discussion
The provided protocols offer a framework for assessing the toxicokinetic profile of this compound through the analysis of its primary metabolite, PFHpA. Due to the limited data on this compound, these guidelines are based on established methods for other PFAS and the known toxicological properties of PFHpA. Key findings from literature on PFHpA indicate rapid clearance in rats, with urinary excretion being the primary elimination pathway.[5] There are significant sex-related differences in the toxicokinetics of some PFCAs, and this should be a consideration in study design.[5] The liver is a known target organ for PFHpA, and histopathological evaluation of the liver should be included in comprehensive toxicological assessments.[1] Future research should aim to directly quantify this compound in biological samples to confirm its hydrolysis rate and to fully characterize its ADME properties.
References
- 1. healthvermont.gov [healthvermont.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Systemic toxicity induced by topical application of perfluoroheptanoic acid (PFHpA), perfluorohexanoic acid (PFHxA), and perfluoropentanoic acid (PFPeA) in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. Comparison of the toxicokinetics between perfluorocarboxylic acids with different carbon chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction (SPE) Optimization of Propyl Perfluoroheptanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Propyl perfluoroheptanoate is a member of the broad class of per- and polyfluoroalkyl substances (PFAS), which are of increasing environmental and toxicological concern. Accurate quantification of these compounds in various matrices is crucial for research and regulatory purposes. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of PFAS from complex samples prior to instrumental analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This document provides a detailed application note and protocol for the optimization of an SPE method for this compound.
The optimization of an SPE method involves the systematic evaluation of several critical parameters to achieve the highest possible recovery and reproducibility. These parameters include the selection of the appropriate sorbent material, the composition of the conditioning, washing, and elution solvents, and the pH of the sample. For PFAS, weak anion exchange (WAX) and polymeric reversed-phase sorbents are commonly employed due to their ability to retain a wide range of these compounds, including both short and long-chain analytes.[4][5][6][7]
This application note will guide the user through a logical workflow for the optimization of these parameters for the specific analysis of this compound.
Logical Workflow for SPE Optimization
The following diagram illustrates the systematic approach to optimizing the solid-phase extraction of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Simplifying PFAS Analysis with Solid-Phase Extraction | Lab Manager [labmanager.com]
- 3. mdpi.com [mdpi.com]
- 4. Solid Phase Extraction Methods for PFAS in waters | Agilent [agilent.com]
- 5. Solid Phase Extraction Methods for PFAS in waters | Agilent [agilent.com]
- 6. biotage.com [biotage.com]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for EPA Method 537.1: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Drinking Water
Topic: Propyl Perfluoroheptanoate as a Surrogate Standard in EPA Method 537.1
Audience: Researchers, scientists, and drug development professionals.
Note on this compound: Extensive research of the official U.S. Environmental Protection Agency (EPA) Method 537.1 documentation and related application notes indicates that This compound is not a designated surrogate standard for this method. The prescribed surrogates are isotopically labeled compounds chosen to mimic the chemical properties and extraction behavior of the target per- and polyfluoroalkyl substances (PFAS). This document will detail the standard EPA Method 537.1 protocol, including the specified surrogate standards and their quality control criteria.
Introduction
EPA Method 537.1 is a widely adopted procedure for the quantitative analysis of 18 PFAS in drinking water.[1][2][3] The method employs solid-phase extraction (SPE) to isolate and concentrate the target analytes from a water sample, followed by analysis using liquid chromatography/tandem mass spectrometry (LC/MS/MS).[1][4] To ensure the accuracy and reliability of the results, isotopically labeled surrogate standards are added to every sample before extraction. These surrogates are crucial for monitoring the analytical process and correcting for any loss of analytes during sample preparation and analysis.[5]
The four surrogate standards officially listed in EPA Method 537.1 are:
-
Perfluoro-n-[1,2-¹³C₂]hexanoic acid (¹³C₂-PFHxA)
-
Perfluoro-n-[1,2-¹³C₂]decanoic acid (¹³C₂-PFDA)
-
N-deuterioethylperfluoro-1-octanesulfonamidoacetic acid (d₅-NEtFOSAA)
-
Tetrafluoro-2-heptafluoropropoxy-¹³C₃-propanoic acid (¹³C₃-HFPO-DA)
These surrogates are selected to cover the range of physicochemical properties of the target PFAS analytes in the method.
Experimental Protocols
The following protocols provide a detailed methodology for the analysis of PFAS in drinking water according to EPA Method 537.1.
Materials and Reagents
-
Sample Bottles: 250-mL polypropylene bottles with polypropylene screw-caps.
-
Reagents:
-
Methanol (HPLC grade)
-
Reagent Water (PFAS-free)
-
Ammonium formate
-
Trizma® preservative
-
Surrogate Standard Stock Solution (containing the four specified surrogates)
-
Internal Standard Stock Solution
-
PFAS Analyte Standard Stock Solution
-
-
Solid-Phase Extraction (SPE):
-
SPE cartridges (e.g., Polystyrene-divinylbenzene-based)
-
SPE vacuum manifold
-
-
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Analytical column (e.g., C18)
-
Sample Collection and Preservation
-
Samples must be collected in 250-mL polypropylene bottles containing Trizma® preservative.
-
Fill the bottles to just below the neck, taking care not to flush out the preservative.
-
Cap the bottles and agitate until the Trizma® is dissolved.
-
Samples should be chilled during shipment and stored at or below 10°C until extraction.
Sample Preparation and Solid-Phase Extraction (SPE)
-
Allow samples to come to room temperature.
-
To each 250-mL sample, add a precise volume of the surrogate standard stock solution.
-
Condition the SPE cartridge by passing 15 mL of methanol followed by 18 mL of reagent water. Do not allow the cartridge to go dry.
-
Load the entire 250-mL sample onto the SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
After the entire sample has passed through, dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analytes and surrogates from the cartridge with two 4-mL aliquots of methanol.
-
Concentrate the eluate to dryness under a gentle stream of nitrogen in a heated water bath (55-60°C).[1]
-
Reconstitute the dried extract with 1 mL of 96:4 (v/v) methanol:water.[1]
-
Add a precise volume of the internal standard stock solution to the final extract.
-
Vortex the sample and transfer it to a polypropylene autosampler vial for LC/MS/MS analysis.
Instrumental Analysis (LC/MS/MS)
-
Inject an aliquot of the prepared extract into the LC/MS/MS system.
-
Separate the PFAS analytes using a suitable analytical column and gradient elution program. A common mobile phase combination is 10 mM ammonium formate in water and acetonitrile.[1]
-
Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantify the analytes using the internal standard method.
Data Presentation: Quality Control for Surrogate Standards
The recovery of the surrogate standards is a critical quality control measure to ensure the validity of the analytical data. The percent recovery of each surrogate is calculated for every sample.
| Surrogate Standard | Abbreviation | Typical Acceptance Criteria (% Recovery) |
| Perfluoro-n-[1,2-¹³C₂]hexanoic acid | ¹³C₂-PFHxA | 70 - 130 |
| Perfluoro-n-[1,2-¹³C₂]decanoic acid | ¹³C₂-PFDA | 70 - 130 |
| N-deuterioethylperfluoro-1-octanesulfonamidoacetic acid | d₅-NEtFOSAA | 70 - 130 |
| Tetrafluoro-2-heptafluoropropoxy-¹³C₃-propanoic acid | ¹³C₃-HFPO-DA | 70 - 130 |
Note: Acceptance criteria may vary slightly between laboratories and regulatory bodies, but typically fall within the 70-130% range.[6]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the EPA Method 537.1 workflow, highlighting the point at which the surrogate standards are introduced.
Caption: Experimental workflow for EPA Method 537.1.
References
Application Notes and Protocols for the Analysis of Propyl Perfluoroheptanoate in Indoor Dust Samples
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals used in a wide variety of industrial and consumer products. Their resistance to heat, water, and oil makes them desirable for applications such as non-stick cookware, water-repellent clothing, and firefighting foams. However, their persistence in the environment and potential adverse health effects have led to increasing concern. Indoor dust is recognized as a significant reservoir and pathway for human exposure to many of these "forever chemicals."
This document provides a detailed protocol for the analysis of a specific PFAS, propyl perfluoroheptanoate, in indoor dust samples. This compound is a perfluoroalkyl ester that may be present in various consumer products and can accumulate in indoor environments. The following sections outline the necessary procedures for sample collection, extraction, cleanup, and instrumental analysis, as well as data presentation and interpretation. While specific quantitative data for this compound in indoor dust is not widely available in published literature, this protocol provides a robust framework for its determination.
Data Presentation
Quantitative analysis of this compound in indoor dust is an emerging area of research. As such, a comprehensive database of its concentrations in various indoor environments is not yet established. However, based on studies of other prevalent PFAS compounds in indoor dust, the following table provides a reference for expected concentration ranges. Researchers analyzing for this compound can use this as a guide for setting instrument calibration ranges and for contextualizing their findings.
| Per- and Polyfluoroalkyl Substance (PFAS) | Concentration Range in Indoor Dust (ng/g) | Reference Studies |
| Perfluorooctanoic acid (PFOA) | 29.4 - 3385 | [1] |
| Perfluorooctane sulfonate (PFOS) | Similar ranges to PFOA often observed | [2] |
| 8:2 Fluorotelomer alcohol (8:2 FTOH) | Medians often >100 | [2] |
| This compound | Data Not Widely Available | - |
Experimental Protocols
This section details the methodologies for the key experiments required for the analysis of this compound in indoor dust.
Sample Collection
Objective: To collect representative indoor dust samples while minimizing contamination.
Materials:
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High-efficiency particulate air (HEPA) vacuum cleaner with a new, unused dust collection bag or a specialized dust sampling nozzle.
-
PFAS-free sample collection vials (e.g., polypropylene).
-
PFAS-free gloves (e.g., nitrile).
-
Stainless steel spatula.
-
Pre-cleaned aluminum foil.
-
Sample labels and logbook.
Procedure:
-
Don clean, PFAS-free gloves before handling any sampling equipment.
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If using a HEPA vacuum, insert a new, clean collection bag.
-
Vacuum a defined area of flooring (e.g., 1 square meter) for a set duration (e.g., 2 minutes).
-
Carefully remove the dust collection bag and transfer a portion of the collected dust to a pre-cleaned sample vial using a stainless steel spatula.
-
Alternatively, use a specialized dust sampling nozzle to collect dust directly into a sample vial.
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Seal the vial, label it with a unique sample ID, date, and location, and record the details in a logbook.
-
Store samples in a cool, dark place until extraction.
Sample Extraction and Cleanup
Objective: To extract this compound from the dust matrix and remove interfering substances. Solid Phase Extraction (SPE) is a commonly used and effective technique for this purpose.[3][4]
Materials:
-
Pressurized solvent extraction (PSE) or sonication system.
-
Extraction solvents (e.g., methanol, acetonitrile).
-
Solid Phase Extraction (SPE) cartridges (e.g., weak anion exchange - WAX).
-
Nitrogen evaporator.
-
Centrifuge.
-
Analytical balance.
Procedure:
-
Accurately weigh approximately 0.5 g of the dust sample into an extraction cell or centrifuge tube.
-
Spike the sample with a known amount of an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound, if available).
-
Extraction:
-
PSE: Add the extraction solvent (e.g., methanol) and perform the extraction according to the instrument's operating parameters.
-
Sonication: Add the extraction solvent, vortex the sample, and sonicate for a specified period (e.g., 30 minutes). Repeat this process two more times, combining the solvent extracts.
-
-
Centrifuge the extract to pellet any solid particles.
-
Carefully decant the supernatant into a clean tube.
-
Cleanup (SPE):
-
Condition the SPE cartridge with the appropriate solvents as per the manufacturer's instructions.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.
-
Elute the target analytes with a stronger solvent (e.g., methanol with a small percentage of ammonium hydroxide).
-
-
Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
The sample is now ready for instrumental analysis.
Instrumental Analysis
Objective: To separate, identify, and quantify this compound in the prepared sample extract. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this relatively volatile PFAS compound.
Instrumentation:
-
Gas Chromatograph (GC) with a suitable capillary column (e.g., DB-5ms).
-
Mass Spectrometer (MS) detector (e.g., triple quadrupole).
Typical GC-MS Parameters:
| Parameter | Setting |
| GC Inlet | |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 40 °C (hold for 2 min) |
| Ramp Rate | 10 °C/min to 280 °C (hold for 5 min) |
| Column | |
| Type | e.g., Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Data Analysis:
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Identify this compound based on its retention time and characteristic mass-to-charge ratios (m/z) of its fragment ions.
-
Quantify the concentration using a calibration curve prepared from certified reference standards.
-
The concentration in the original dust sample is calculated by accounting for the initial sample weight, the final extract volume, and any dilution factors.
Visualizations
The following diagrams illustrate the key workflows in the analysis of this compound in indoor dust.
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship from source to potential health outcome.
References
- 1. Determination of Perfluorooctanoic Acid (PFOA) in the Indoor Dust Matter of the Sicily (Italy) Area: Analysis and Exposure Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Per- and polyfluoroalkyl substances (PFAS) in dust collected from residential homes and fire stations in North America - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low recovery of propyl perfluoroheptanoate during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low recovery of propyl perfluoroheptanoate during extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: this compound is a neutral per- and polyfluoroalkyl substance (PFAS). Its key properties include high chemical stability due to the strong carbon-fluorine bonds, and a character that is both hydrophobic (water-repelling) and lipophobic (fat-repelling). This dual nature can make solvent selection for efficient extraction challenging. The ester functional group can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.
Q2: I am experiencing low recovery of this compound in my liquid-liquid extraction (LLE). What are the most common causes?
A2: Low recovery in LLE can stem from several factors:
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Inappropriate Solvent Choice: The extraction solvent may not have the optimal polarity to efficiently partition the analyte from the sample matrix.
-
Suboptimal pH: Although this compound is neutral, the pH of the aqueous phase can influence the solubility of matrix components, potentially leading to emulsions or co-extraction of interfering substances.
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Emulsion Formation: The surfactant-like properties of some PFAS can lead to the formation of stable emulsions at the solvent interface, trapping the analyte and preventing clean phase separation.
-
Insufficient Mixing or Shaking: Inadequate contact time or mixing intensity between the two phases can result in incomplete extraction.
-
Analyte Volatility: Although less of a concern for longer-chain PFAS, some losses can occur during solvent evaporation steps if not performed carefully.
Q3: How can I improve the recovery of this compound during LLE?
A3: To enhance recovery, consider the following strategies:
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Solvent Optimization: Experiment with different extraction solvents or solvent mixtures to find the best match for this compound.
-
Salting-Out Effect: Adding a neutral salt (e.g., sodium chloride, sodium sulfate) to the aqueous phase can increase its polarity and "push" the less polar analyte into the organic phase, thereby improving extraction efficiency.[1]
-
pH Adjustment: While the analyte itself is neutral, adjusting the sample pH can help to minimize emulsion formation by altering the charge of interfering matrix components.
-
Gentle Mixing: To prevent emulsions, use gentle, consistent mixing (e.g., slow, repeated inversions of a separatory funnel) instead of vigorous shaking.[2]
-
Multiple Extractions: Performing two to three extractions with smaller volumes of organic solvent is generally more effective than a single extraction with a large volume.
Q4: What is Solid-Phase Extraction (SPE), and can it be used for this compound?
A4: Solid-Phase Extraction (SPE) is a sample preparation technique that separates components of a mixture according to their physical and chemical properties.[3] For neutral PFAS like this compound, reversed-phase SPE cartridges (e.g., C18, polymeric sorbents) are often effective. Weak anion exchange (WAX) cartridges can also be used, particularly if other acidic PFAS are also of interest.[4][5] SPE can offer higher selectivity and cleaner extracts compared to LLE.
Q5: What are some common issues encountered during SPE of PFAS and how can they be addressed?
A5: Common challenges in SPE of PFAS include:
-
Low Recovery of Short-Chain PFAS: Shorter-chain compounds may not be retained as strongly on the sorbent. Adjusting the pH of the sample can sometimes improve retention.
-
Matrix Effects: Co-extracted matrix components can interfere with the final analysis, especially in mass spectrometry. Using a more selective sorbent or adding a clean-up step can mitigate this.
-
Contamination: PFAS are present in many laboratory materials (e.g., PTFE, vials, caps). It is crucial to use PFAS-free labware and reagents to avoid background contamination.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Possible Cause | Troubleshooting Steps |
| Low recovery in the initial extraction. | Inappropriate solvent selection. | 1. Review the polarity of your current extraction solvent. 2. Test alternative solvents with different polarities (see Table 2). 3. Consider using a solvent mixture to fine-tune the polarity. |
| Suboptimal phase ratio. | 1. Ensure an adequate volume of extraction solvent is used. A common starting point is a 1:1 or 1:2 ratio of aqueous to organic phase. 2. For analytes with low partition coefficients, a higher ratio of organic solvent may be necessary. | |
| Insufficient mixing. | 1. Increase the mixing time and/or intensity. 2. Ensure thorough contact between the two phases without causing a persistent emulsion. | |
| Formation of a stable emulsion. | High concentration of matrix components (e.g., lipids, proteins). | 1. Add a neutral salt (e.g., NaCl, Na2SO4) to the aqueous phase to increase its ionic strength (salting-out). 2. Centrifuge the mixture to help break the emulsion. 3. Filter the mixture through a bed of glass wool or a phase separator paper. 4. Try gentle, repeated inversions instead of vigorous shaking during extraction. |
| Low recovery after solvent evaporation. | Analyte volatility. | 1. Use a gentle stream of nitrogen for evaporation. 2. Avoid high temperatures during evaporation. 3. Do not evaporate the solvent to complete dryness. |
| Adsorption to glassware. | 1. Silanize glassware to reduce active sites for adsorption. 2. Rinse the evaporation vessel with a small amount of fresh solvent to recover any adsorbed analyte. |
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Troubleshooting Steps |
| Analyte breaks through during sample loading. | Inappropriate sorbent. | 1. For neutral PFAS, a reversed-phase sorbent (e.g., C18, polymeric) is generally suitable. 2. Ensure the sorbent mass is sufficient for the sample volume and analyte concentration. |
| Sample loading flow rate is too high. | 1. Decrease the flow rate to allow for adequate interaction between the analyte and the sorbent. | |
| Incorrect sample pH. | 1. For neutral compounds, sample pH is less critical for retention but can affect matrix interferences. Ensure the pH is within the stable range for the sorbent. | |
| Low recovery during elution. | Inappropriate elution solvent. | 1. The elution solvent must be strong enough to desorb the analyte from the sorbent. 2. Test different elution solvents or solvent mixtures (e.g., methanol, acetonitrile, or mixtures with small amounts of a modifier like ammonium hydroxide for broader PFAS analysis). |
| Elution volume is too low. | 1. Increase the volume of the elution solvent. 2. Perform a second elution and analyze it separately to check for residual analyte on the cartridge. | |
| Elution flow rate is too high. | 1. Decrease the elution flow rate to ensure complete desorption. | |
| Inconsistent recoveries between samples. | Matrix effects. | 1. Incorporate a matrix clean-up step in your protocol (e.g., using a different SPE sorbent in series). 2. Use matrix-matched standards for calibration to compensate for signal suppression or enhancement in the final analysis. |
| Sorbent drying. | 1. Ensure the sorbent bed does not dry out between the conditioning, loading, and washing steps, unless specified by the protocol. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H7F13O2 | [6] |
| Molecular Weight | 406.14 g/mol | [6] |
| Predicted LogP | ~ 4.5 - 5.5 | Estimated based on similar PFAS structures |
| Predicted Solubility | Low in water, soluble in many organic solvents | General property of similar PFAS |
Table 2: Common Extraction Solvents and Their Properties
| Solvent | Polarity Index | Dielectric Constant | Water Solubility | Comments |
| Hexane | 0.1 | 1.9 | Insoluble | Good for nonpolar compounds, may be too nonpolar for this compound. |
| Methyl tert-butyl ether (MTBE) | 2.5 | 4.3 | Slightly soluble | A good starting point for LLE of neutral PFAS. |
| Dichloromethane (DCM) | 3.1 | 9.1 | Slightly soluble | Effective for a range of polarities, but is a suspected carcinogen. |
| Ethyl Acetate | 4.4 | 6.0 | Soluble | Can be used for LLE but its water solubility can be a drawback. |
| Acetonitrile | 5.8 | 37.5 | Miscible | Commonly used as an elution solvent in SPE. Can be used in LLE with salting-out. |
| Methanol | 5.1 | 32.7 | Miscible | A common elution solvent in SPE. |
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction (LLE)
-
Sample Preparation:
-
To a 50 mL centrifuge tube, add 10 mL of the aqueous sample.
-
If the sample is solid, homogenize it and suspend a known weight in 10 mL of purified water.
-
-
Salting-Out (Optional but Recommended):
-
Add 2-5 g of sodium chloride to the sample and vortex until dissolved.
-
-
Extraction:
-
Add 10 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Cap the tube and mix by gentle, repeated inversions for 5-10 minutes. Avoid vigorous shaking to prevent emulsion formation.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube using a Pasteur pipette.
-
-
Repeat Extraction:
-
Repeat the extraction (steps 3 and 4) on the remaining aqueous layer with a fresh 10 mL of MTBE.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen to the desired final volume.
-
Protocol 2: Solid-Phase Extraction (SPE)
-
Cartridge Selection:
-
Use a reversed-phase SPE cartridge (e.g., 500 mg, 6 mL polymeric sorbent or C18).
-
-
Conditioning:
-
Condition the cartridge with 5 mL of methanol followed by 5 mL of purified water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the aqueous sample (up to 500 mL, pH adjusted to neutral if necessary) onto the cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a 5% methanol in water solution to remove hydrophilic interferences.
-
-
Drying:
-
Dry the cartridge under vacuum or with a stream of nitrogen for 10-20 minutes to remove residual water.
-
-
Elution:
-
Elute the analyte with 2 x 4 mL of methanol or acetonitrile into a clean collection tube. Allow the solvent to soak the sorbent for a few minutes before eluting.
-
-
Concentration:
-
Evaporate the eluate under a gentle stream of nitrogen to the desired final volume.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low recovery of this compound.
Caption: Interactions leading to low recovery in liquid-liquid extraction.
References
Technical Support Center: Analysis of Propyl Perfluoroheptanoate in LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of propyl perfluoroheptanoate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] In complex biological matrices like plasma or tissue homogenates, components such as phospholipids, salts, and proteins are common sources of matrix effects.[3][4][5]
Q2: What are the most common sample preparation techniques to minimize matrix effects for PFAS analysis?
A2: The most effective way to reduce matrix effects is through diligent sample preparation.[2][4] Common techniques for per- and polyfluoroalkyl substances (PFAS), including this compound, include:
-
Protein Precipitation (PPT): A simple and fast method, often using acetonitrile, to remove the bulk of proteins from biological samples.[6][7] However, it may not effectively remove other matrix components like phospholipids.[5]
-
Solid-Phase Extraction (SPE): A more selective technique that can effectively remove interfering compounds.[8][9][10] Weak anion exchange (WAX) and polymeric reversed-phase sorbents are commonly used for PFAS analysis.[10][11]
-
Liquid-Liquid Extraction (LLE): A classical technique that separates compounds based on their differential solubility in two immiscible liquid phases.
Q3: How can I assess the extent of matrix effects in my assay?
A3: A post-extraction spike experiment is a common method to quantify matrix effects.[12] This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration. The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q4: Can chromatographic conditions be optimized to reduce matrix effects?
A4: Yes, optimizing the liquid chromatography (LC) separation can help separate this compound from co-eluting matrix components.[2] Strategies include:
-
Gradient modification: Adjusting the mobile phase gradient can improve the resolution between the analyte and interferences.
-
Column selection: Using a column with a different stationary phase chemistry can alter selectivity.
-
Diverter valve: A diverter valve can be used to direct the early and late eluting, often "dirtier," parts of the chromatogram to waste, preventing them from entering the mass spectrometer.[13]
Q5: Is the use of an internal standard necessary?
A5: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended and is a common practice in PFAS analysis to compensate for matrix effects.[1][4] A SIL-IS for this compound would co-elute and experience similar ionization effects as the analyte, allowing for more accurate and precise quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Matrix overload on the analytical column. | Dilute the sample extract. Optimize the sample cleanup procedure to remove more interferences. |
| Inconsistent Retention Time | Changes in mobile phase composition. Column degradation. | Prepare fresh mobile phase. Use a guard column and/or replace the analytical column. |
| High Signal Variability (Poor Precision) | Significant and variable matrix effects between samples. | Implement the use of a stable isotope-labeled internal standard. Improve the sample preparation method for more consistent cleanup. |
| Low Analyte Recovery | Inefficient extraction from the sample matrix. Ion suppression. | Optimize the sample extraction parameters (e.g., solvent, pH). Evaluate and mitigate ion suppression through better sample cleanup or chromatographic separation. |
| Signal Suppression in the Analyte's Retention Time Window | Co-elution of interfering matrix components. | Modify the LC gradient to separate the analyte from the interfering peaks. Enhance the sample preparation to remove the specific interferences. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a rapid method for the extraction of this compound from plasma.
-
Sample Aliquoting: To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of plasma sample, quality control sample, or blank.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (if used).
-
Protein Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup for complex matrices.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 25 mM acetate buffer (pH 4) followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (PPT) | 75% (Ion Suppression) | 85% | 12% |
| Solid-Phase Extraction (SPE) | 98% (Minimal Effect) | 92% | 5% |
Data is illustrative and will vary based on the specific matrix and experimental conditions.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: A typical experimental workflow for this compound analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.nelac-institute.org [apps.nelac-institute.org]
- 9. researchgate.net [researchgate.net]
- 10. Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods [mdpi.com]
- 11. diva-portal.org [diva-portal.org]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Optimization of Ionization Source for Propyl Perfluoroheptanoate Detection
Introduction: Propyl perfluoroheptanoate is a member of the broad class of per- and polyfluoroalkyl substances (PFAS). Due to their high persistence and potential health risks, accurate and sensitive detection of these "forever chemicals" is crucial.[1][2] This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for this compound and related PFAS compounds. The principles and techniques described are based on established methods for PFAS analysis and are directly applicable to this specific analyte.
Frequently Asked Questions (FAQs)
Q1: What is the most effective ionization technique for detecting this compound?
A1: The choice of ionization technique primarily depends on the analytical method used, which is determined by the analyte's volatility.
-
For Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Electrospray Ionization (ESI) is the most widely used and accepted technique for PFAS analysis.[3] Given that this compound is a non-volatile, ionic compound, LC-ESI-MS/MS is the gold standard, offering high sensitivity and specificity.[4][5]
-
For Gas Chromatography-Mass Spectrometry (GC-MS): If analyzing for more volatile precursor compounds or if derivatization is performed, GC-MS can be a complementary technique.[2][6] In this case, Negative Chemical Ionization (NCI) is highly effective as it provides excellent selectivity and sensitivity for electronegative compounds like PFAS.[7][8] Atmospheric Pressure Chemical Ionization (APCI) can also be used and generally produces the deprotonated molecule with low fragmentation.
Q2: Why is negative ion mode almost always used for PFAS analysis?
A2: PFAS, including this compound, contain numerous electronegative fluorine atoms and typically have an acidic functional group (like a carboxylate). These features make them highly amenable to forming negative ions in an MS source, either by deprotonation [M-H]⁻ or other adduct formation. This process is highly efficient and results in greater sensitivity compared to positive ion mode.[8]
Q3: What are the primary challenges when developing an analytical method for this compound?
A3: The main challenges are consistent with those for other PFAS:
-
Background Contamination: PFAS are ubiquitous in laboratory environments, commonly found in PTFE components of analytical instruments, solvent lines, bottles, and even aluminum foil.[5] This can lead to high background noise and false positives.
-
Achieving Low Detection Limits: Regulatory guidelines often require detection at the parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) level, which necessitates highly sensitive instruments and effective sample pre-concentration techniques like Solid-Phase Extraction (SPE).[9][10]
-
Matrix Effects: Complex sample matrices (e.g., wastewater, biological tissues) can contain co-eluting substances that suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[11]
-
Isomer Separation: Distinguishing between linear and branched isomers of PFAS can be challenging but is often required for accurate quantification.[12][13]
Q4: What is a "delay column" and why is it recommended for LC-MS/MS analysis of PFAS?
A4: A delay column is an additional HPLC column installed between the solvent mixer and the sample injector.[14] Its purpose is to retain and chromatographically separate any background PFAS contamination originating from the LC system components (tubing, degasser) or the mobile phases themselves.[13][15] This ensures that when the actual sample is injected, the analyte peak elutes at a different retention time than the system's background contamination, allowing for accurate detection and quantification, especially at ultra-trace levels.[5][14]
Troubleshooting Guides
Problem: High background signal or contamination is observed in my blanks and samples.
-
Question: What are the common sources of PFAS contamination and how can I eliminate them?
-
Answer:
-
Source: Check all components in your sample flow path. Polytetrafluoroethylene (PTFE) is a major source of contamination.
-
Solution: Replace all PTFE tubing with PEEK or stainless steel tubing.[5] Use polypropylene or high-density polyethylene (HDPE) containers for sample collection and preparation.[1][16] Avoid using any PTFE-containing items like caps, vials, or syringe filters.
-
Source: Solvents, reagents, and compressed gases can be contaminated.
-
Solution: Use HPLC-grade or higher purity solvents. Test each new lot of solvent (especially methanol) and reagents (e.g., ammonium acetate) for PFAS contamination before use.[17]
-
Source: The LC or GC system itself.
-
Solution: For LC-MS, install a PFAS delay column to separate system contamination from your analyte peaks.[14] Periodically flush the entire LC system to reduce baseline contamination.[17] For GC-MS, ensure the inlet liner and seals are clean and replaced regularly.
-
Problem: I am experiencing poor sensitivity or low signal intensity.
-
Question: How can I optimize my ionization source parameters to improve the signal for this compound?
-
Answer:
-
LC-ESI-MS/MS (Negative Mode):
-
Optimize Source Parameters: Systematically optimize key parameters like desolvation temperature, desolvation gas flow, cone gas flow, and capillary voltage. Typical ESI desolvation temperatures for PFAS are around 350-400°C with gas flows of 900 L/hr.[18]
-
Mobile Phase Composition: Ensure the mobile phase promotes efficient ionization. The use of a weak buffer like ammonium acetate (e.g., 5 mM) in both aqueous and organic phases is common.[12][13]
-
Consider Alternative Ionization: Novel ionization sources like UniSpray may offer enhanced ionization efficiency and signal-to-noise for some PFAS compounds compared to traditional ESI.[3][19]
-
-
GC-NCI-MS:
-
Reagent Gas: Methane is a commonly used and effective CI reagent gas.[7] Ensure the reagent gas flow is optimized for maximum signal.
-
Source Temperature: The ion source temperature is a critical parameter. An optimal starting point is often around 250°C, but this should be tuned for your specific instrument and analyte.[20]
-
-
General:
-
Sample Pre-concentration: Use Solid-Phase Extraction (SPE) to concentrate the analyte from the sample matrix. This is a standard and highly effective step for increasing sensitivity in water analysis.[9]
-
-
Problem: My chromatographic peaks are tailing or have poor shape.
-
Question: What are the likely causes of poor peak shape and how can I resolve them?
-
Answer:
-
LC-MS/MS:
-
Mobile Phase pH: The pH of the mobile phase affects the charge state of the analyte and its interaction with the stationary phase.[21] For early-eluting, short-chain PFAS, poor peak shape can sometimes be improved by adding acetic acid to the sample extract.[21]
-
Column Choice: Use a column specifically designed or validated for PFAS analysis, such as a C18 or a phase with a positive charge surface chemistry, which can improve retention and peak shape for shorter-chain compounds.[22]
-
-
GC-MS:
-
Active Sites: Peak tailing for polar or active compounds can be caused by interactions with active sites in the GC inlet (liner, seal) or the front of the column. Use a deactivated inlet liner and ensure a clean, properly installed column.
-
Stationary Phase Interaction: Ensure the column polarity is appropriate for your analyte. While this compound is non-polar, interactions can still occur. Hydrogen bonding can be a powerful tool for separating polar compounds but can also lead to poor peak shape if not controlled.[23]
-
-
Problem: I suspect matrix interference is causing inaccurate quantification or false positives.
-
Question: How can I confirm and mitigate analytical interference?
-
Answer:
-
Confirmation:
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between your target analyte and an interfering compound based on their exact mass, often resolving differences of less than 10 ppm.[11]
-
Review Multiple Transitions: For triple quadrupole MS, ensure the ratio of your quantifier and qualifier ion transitions is consistent between your standards and your samples. A significant deviation in this ratio suggests interference.
-
-
Mitigation:
-
Improve Sample Cleanup: Use more rigorous sample preparation, such as additional cleanup steps with materials like graphitized carbon black (GCB) after SPE, to remove interfering matrix components.
-
Modify Chromatography: Adjust your LC gradient or change the analytical column to achieve chromatographic separation between your analyte and the interfering compound.
-
Isotope Dilution: Use an isotopically labeled internal standard for this compound. This is the most effective way to correct for matrix-induced ionization suppression or enhancement, as the labeled standard will be affected in the same way as the native analyte.
-
-
Quantitative Data Summary
The following tables present typical performance data for PFAS analysis using common methods. This data can serve as a benchmark for what to expect during method development for this compound.
Table 1: Representative SPE Recoveries of PFAS in Drinking Water [12][13]
| Compound | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| PFHxA | 95 | < 10 |
| PFHpA | 98 | < 10 |
| PFOA | 102 | < 8 |
| PFNA | 105 | < 8 |
| PFDA | 108 | < 7 |
| PFBS | 90 | < 12 |
| PFHxS | 99 | < 9 |
| PFOS | 103 | < 8 |
Data represents typical recoveries from 250 mL water samples spiked at 4 ng/L and extracted via weak anion exchange (WAX) SPE cartridges.
Table 2: Representative Calibration Data for Volatile PFAS by HS-SPME-GC/MS/MS [6]
| Compound | Calibration Range (ng/L) | Coefficient of Determination (R²) |
| 4:2 FTOH | 10 - 500 | ≥ 0.998 |
| 6:2 FTOH | 10 - 500 | ≥ 0.998 |
| 8:2 FTOH | 10 - 500 | ≥ 0.997 |
| 10:2 FTOH | 10 - 500 | ≥ 0.994 |
| MeFOSA | 10 - 500 | ≥ 0.997 |
| EtFOSA | 10 - 500 | ≥ 0.997 |
Experimental Protocols
Protocol 1: General Method for LC-ESI-MS/MS Analysis
This protocol is based on the principles of EPA Methods 537.1 and 1633.
-
Sample Collection & Preservation:
-
Sample Preparation: Solid-Phase Extraction (SPE):
-
Use a weak anion exchange (WAX) SPE cartridge (e.g., 150 mg, 6 cc).[12]
-
Conditioning: Condition the cartridge with methanol followed by reagent water.
-
Loading: Load the entire 250 mL water sample onto the cartridge at a flow rate of 10-15 mL/min.
-
Washing: Wash the cartridge with a buffer solution (e.g., 0.1 M formic acid) to remove interferences.
-
Elution: Elute the target analytes with a small volume of basic methanol (e.g., 1% ammonium hydroxide in methanol).
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[13]
-
Add a non-extracted internal standard.
-
-
LC-MS/MS Analysis:
-
LC System: An HPLC or UHPLC system equipped with a PFAS-free kit is recommended.[10]
-
Delay Column: Install a delay column (e.g., C18, 4.6 x 50 mm) between the pump and injector.[12]
-
Analytical Column: Zorbax Eclipse Plus C18 (3.0 x 50 mm, 1.8 µm) or equivalent.[12]
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.[12]
-
Mobile Phase B: 5 mM Ammonium Acetate in 95:5 Methanol/Water.[12]
-
Gradient: Develop a gradient from ~20% B to 99% B over several minutes to separate the target analytes.
-
Ion Source: Electrospray Ionization (ESI) in Negative Ion Mode.[18]
-
Source Parameters:
-
Drying Gas Temperature: ~325-350°C
-
Drying Gas Flow: ~7-10 L/min[12]
-
Nebulizer Pressure: ~30-45 psig
-
Capillary Voltage: ~3000-4000 V (negative)
-
-
MS Mode: Dynamic Multiple Reaction Monitoring (dMRM) to maximize sensitivity.[12]
-
Protocol 2: General Method for Volatile PFAS by GC-NCI-MS
This protocol is based on principles for analyzing volatile PFAS.
-
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME): [6]
-
Place a water sample (e.g., 10 mL) into a headspace vial.
-
Add internal standards.
-
Place the vial in an autosampler equipped with an SPME module.
-
Incubate the sample (e.g., at 70°C for 10 min) to allow volatiles to partition into the headspace.
-
Expose the SPME fiber to the headspace to adsorb the analytes.
-
-
GC-MS/MS Analysis:
-
GC System: A standard GC system with a split/splitless inlet.
-
Injection: Desorb the SPME fiber in the GC inlet in splitless mode at ~240°C.[6]
-
Column: SH-I-624Sil MS Capillary (30 m x 0.25 mm, 1.40 µm) or equivalent mid-polar column.[6][24]
-
Carrier Gas: Helium at a constant flow of ~1.2 mL/min.
-
Oven Program: Start at a low temperature (e.g., 40°C, hold for 5-7 min) and ramp up to ~250-300°C.[6][20]
-
Ion Source: Chemical Ionization (CI) in Negative Ion Mode (NCI).
-
Source Parameters:
-
MS Mode: Selected Ion Monitoring (SIM) or MRM for triple quadrupole systems.
-
Visualized Workflows and Logic
dot graph Ionization_Selection { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];
Analyte [label="this compound\nProperties", fillcolor="#F1F3F4"]; Decision1 [label="Is the analyte\nvolatile or thermally labile?", shape=diamond, fillcolor="#FBBC05"]; LC_Path [label="Non-Volatile / Thermally Labile", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GC_Path [label="Volatile / Thermally Stable\n(or derivatized)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; ESI_Source [label="Use Electrospray Ionization (ESI)\nin Negative Mode", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CI_Source [label="Use Chemical Ionization (CI)\nin Negative Mode (NCI)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Analyte -> Decision1; Decision1 -> LC_Path [label="No"]; Decision1 -> GC_Path [label="Yes"]; LC_Path -> ESI_Source [label="Recommended Path"]; GC_Path -> CI_Source [label="Recommended Path"]; } dot Caption: Decision tree for selecting the optimal ionization source.
dot graph Troubleshooting_Background { graph [nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];
Start [label="Problem:\nHigh Background Contamination", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Blanks [label="Analyze Method Blank\nand Solvent Blank", fillcolor="#FBBC05"]; Contamination_Present [label="Is contamination\npresent in blanks?", shape=diamond, fillcolor="#FBBC05"]; Check_Solvents [label="Test new lots of solvents\n(MeOH, H2O) and reagents", fillcolor="#F1F3F4"]; Check_System [label="Inspect LC/GC system\nfor PTFE components", fillcolor="#F1F3F4"]; Replace_Parts [label="Replace PTFE tubing, caps,\nvials with PEEK/Polypropylene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Install_Delay_Col [label="Install/Check Delay Column\n(for LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Flush_System [label="Perform system flush", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reanalyze [label="Re-analyze Blanks", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Background Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sample_Issue [label="Contamination likely from\nsample collection/handling", fillcolor="#F1F3F4"];
Start -> Check_Blanks; Check_Blanks -> Contamination_Present; Contamination_Present -> Check_Solvents [label="Yes"]; Contamination_Present -> Sample_Issue [label="No"]; Check_Solvents -> Check_System; Check_System -> Replace_Parts; Replace_Parts -> Install_Delay_Col; Install_Delay_Col -> Flush_System; Flush_System -> Reanalyze; Reanalyze -> End; } dot Caption: Troubleshooting workflow for high background contamination.
References
- 1. organomation.com [organomation.com]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. lcms.cz [lcms.cz]
- 4. waterandwastewater.com [waterandwastewater.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyasia.com [spectroscopyasia.com]
- 10. agilent.com [agilent.com]
- 11. PFAS Ghosts: How to identify, evaluate, and exorcise new and existing analytical interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. m.youtube.com [m.youtube.com]
- 15. glsciencesinc.com [glsciencesinc.com]
- 16. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 17. apps.nelac-institute.org [apps.nelac-institute.org]
- 18. apps.nelac-institute.org [apps.nelac-institute.org]
- 19. youtube.com [youtube.com]
- 20. Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 22. halocolumns.com [halocolumns.com]
- 23. gcms.labrulez.com [gcms.labrulez.com]
- 24. agilent.com [agilent.com]
Technical Support Center: Preventing Contamination in Propyl Perfluoroheptanoate Trace Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination during the trace analysis of propyl perfluoroheptanoate.
Troubleshooting Guides and FAQs
This section addresses specific issues that users may encounter during their experiments.
Q1: What are the primary sources of background contamination in this compound analysis?
A1: Due to its classification as a per- and polyfluoroalkyl substance (PFAS), this compound is susceptible to contamination from a wide variety of sources within the laboratory environment. The ubiquitous nature of PFAS in many consumer and laboratory products makes rigorous contamination control essential for accurate trace analysis.[1][2][3]
Common Sources of PFAS Contamination:
-
Laboratory Equipment and Consumables:
-
Polytetrafluoroethylene (PTFE) and other fluoropolymers: Commonly found in tubing, vial caps, septa, filters, and other instrument components.[4] These materials can leach PFAS into samples and solvents.
-
Glassware: Can adsorb and later release PFAS if not properly cleaned and dedicated to PFAS analysis.
-
Plasticware: Polypropylene and high-density polyethylene (HDPE) are generally preferred, but even these can be sources of contamination if not certified as PFAS-free.[3]
-
Pipette tips, vials, and collection containers: Must be tested for PFAS content before use.[5]
-
-
Laboratory Environment:
-
Personnel:
-
Personal Care Products: Cosmetics, sunscreens, and hand creams can contain PFAS.[2]
-
Clothing: Water- or stain-resistant clothing is often treated with PFAS.[2] Well-washed cotton clothing is recommended.[2]
-
Gloves: Nitrile gloves are preferred, and they should be changed frequently to avoid cross-contamination.[2]
-
-
Chemicals and Reagents:
-
Solvents: All solvents used in the analytical workflow must be of high purity and tested for PFAS background.
-
Detergents: Avoid using detergents that contain fluorosurfactants for cleaning glassware.[5]
-
Q2: I am observing persistent background peaks of this compound in my blanks. What are the immediate troubleshooting steps?
A2: A systematic approach is crucial to identify and eliminate the source of contamination.
Caption: Troubleshooting workflow for high background contamination.
Q3: What are the recommended materials for sample collection and storage?
A3: To minimize contamination, it is crucial to use appropriate materials for sample handling.
| Material Category | Recommended | To Avoid |
| Containers | High-density polyethylene (HDPE) or polypropylene | Glass (can adsorb PFAS), containers with PTFE-lined caps |
| Tubing | PEEK or LLDPE (linear low-density polyethylene) | PTFE or other fluoropolymer tubing |
| Filtration | Polypropylene or nylon syringe filters (must be tested) | Filters containing PTFE |
| Vial Caps/Septa | Polyethylene caps and septa | PTFE-lined septa |
Q4: What is a suitable cleaning procedure for glassware used in this compound analysis?
A4: A rigorous, multi-step cleaning process is necessary to remove residual PFAS from glassware.
Recommended Glassware Cleaning Protocol:
-
Initial Rinse: Rinse glassware with hot tap water to remove gross contamination.
-
Detergent Wash: Wash with a laboratory-grade, phosphate-free, non-fluorinated detergent.
-
Tap Water Rinse: Rinse thoroughly with hot tap water at least three times.
-
Deionized Water Rinse: Rinse with high-purity, PFAS-free deionized water at least three times.
-
Solvent Rinse: Rinse with high-purity methanol or acetone.
-
Drying: Allow to air dry in a clean environment or bake in an oven at a moderate temperature (e.g., 150°C).
-
Storage: Cover openings with aluminum foil (that has been baked to remove contaminants) or store in a clean, dedicated cabinet.
Note: It is highly recommended to dedicate a set of glassware exclusively for PFAS analysis to prevent cross-contamination from other laboratory activities.
Experimental Protocols
A detailed methodology for the trace analysis of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.
Protocol: Trace Analysis of this compound in Water by GC-MS
This protocol is designed for the quantification of this compound in water samples using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Collect water samples in pre-cleaned HDPE or polypropylene bottles.
-
For each batch of samples, prepare a laboratory reagent blank (LRB) using PFAS-free water and a fortified blank with a known concentration of this compound.
-
If the sample contains particulates, filtration through a pre-tested polypropylene syringe filter may be necessary.
2. Extraction:
-
This protocol assumes the sample is relatively clean and can be analyzed via direct injection after solvent exchange. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required.
-
To a 10 mL aliquot of the water sample in a clean glass vial, add 1 mL of a suitable extraction solvent such as methyl tert-butyl ether (MTBE).
-
Vortex the vial for 2 minutes and allow the layers to separate.
-
Carefully transfer the organic layer to a clean autosampler vial for GC-MS analysis.
3. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for analysis. The system should be equipped with a capillary column suitable for the separation of volatile organic compounds.
-
Injection: 2 µL of the extract is injected in splitless mode.
-
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI)
-
Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions of this compound.
-
4. Quality Control:
-
Blanks: Analyze an instrument blank, a method blank, and a field blank with each analytical batch to assess for contamination.
-
Calibration: Prepare a multi-point calibration curve using this compound standards in the expected concentration range of the samples.
-
Continuing Calibration Verification (CCV): Analyze a mid-level calibration standard periodically throughout the analytical run to ensure instrument stability.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Analyze a spiked sample and a duplicate spiked sample to assess matrix effects and method precision.
Mandatory Visualizations
Caption: Workflow for preventing contamination in trace analysis.
References
Technical Support Center: Stability of Propyl Perfluoroheptanoate in Methanol Stock Solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of propyl perfluoroheptanoate in methanol stock solutions. The information is intended for researchers, scientists, and drug development professionals utilizing these solutions in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound when dissolved in methanol?
The main stability issue for this compound in methanol is the potential for transesterification. This chemical reaction involves the exchange of the propyl group of the ester with the methyl group from the methanol solvent, resulting in the formation of methyl perfluoroheptanoate and propanol. While perfluorinated compounds are generally chemically robust due to the strength of the carbon-fluorine bond, the ester functional group can be susceptible to this reaction, especially over extended storage periods or under certain conditions.[1][2]
Q2: How quickly does this compound degrade in methanol?
Currently, there is a lack of specific kinetic data for the transesterification of this compound in methanol. However, studies on related perfluoroalkyl carboxylic acids (PFCAs) in methanol have shown that the formation of their corresponding methyl esters can occur during storage.[1][2] The rate of this reaction is influenced by factors such as storage temperature, the presence of acidic or basic impurities, and the duration of storage. For many analytical applications, where solutions are prepared and used relatively quickly, significant degradation may not be observed.[3][4][5][6]
Q3: What are the recommended storage conditions for this compound in methanol stock solutions?
To minimize the risk of transesterification and ensure the stability of your stock solution, the following storage conditions are recommended:
-
Temperature: Store solutions at a low temperature, ideally at 4°C or below. Avoid repeated freeze-thaw cycles.
-
pH: Ensure the methanol used is of high purity and free from acidic or basic contaminants that can catalyze the transesterification reaction.
-
Light: Store solutions in amber vials or protect them from light to prevent any potential photochemical degradation, although this is a lesser concern for this compound.
-
Container: Use high-quality, inert containers (e.g., polypropylene or glass) to prevent leaching of contaminants that could affect stability.
Q4: Can I use methanol as a solvent for the analysis of this compound?
Yes, methanol is a commonly used and suitable solvent for the extraction and analysis of various per- and polyfluoroalkyl substances (PFAS), including esters.[3][4] For typical analytical timelines, such as sample preparation and immediate analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), the stability of this compound in methanol is generally considered sufficient.[5][6] However, for long-term storage of calibration standards, it is crucial to monitor for potential degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Formation of methyl perfluoroheptanoate due to transesterification. | 1. Analyze a freshly prepared standard of this compound to confirm its retention time.2. Synthesize or purchase a standard of methyl perfluoroheptanoate to confirm the identity of the unexpected peak.3. Follow the recommended storage conditions to minimize further degradation. |
| Decreasing concentration of this compound over time | Degradation of the stock solution. | 1. Prepare fresh stock solutions more frequently.2. Perform a stability study to determine the acceptable shelf-life of the solution under your specific storage conditions.3. Re-validate your analytical method with freshly prepared standards. |
| Inconsistent analytical results | Variability in the integrity of the stock solution. | 1. Always use freshly prepared or recently verified stock solutions for calibration curves.2. Implement a routine quality control check of your stock solutions by analyzing a known concentration standard with each batch of samples. |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound in Methanol
This protocol outlines a method to assess the stability of this compound in a methanol stock solution over time using LC-MS.
1. Materials:
-
This compound reference standard
-
Methyl perfluoroheptanoate reference standard (if available)
-
High-purity methanol (LC-MS grade)
-
Volumetric flasks and pipettes
-
LC-MS system
2. Procedure:
-
Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into several aliquots in amber vials and store them under the desired conditions (e.g., 4°C and room temperature).
-
At specified time points (e.g., Day 0, Day 7, Day 14, Day 30), take one aliquot from each storage condition.
-
Prepare a working standard by diluting the stored stock solution to a suitable concentration for LC-MS analysis.
-
Analyze the working standard by LC-MS.
-
Monitor the peak area of this compound and look for the appearance and increase in the peak area of methyl perfluoroheptanoate.
-
Calculate the percentage of this compound remaining at each time point relative to Day 0.
3. Data Analysis:
-
Plot the percentage of this compound remaining against time for each storage condition.
-
Determine the time at which the concentration of this compound drops below an acceptable threshold (e.g., 95%).
Visualizations
Caption: Experimental workflow for monitoring the stability of this compound.
Caption: Transesterification of this compound in methanol.
References
- 1. researchgate.net [researchgate.net]
- 2. Variation in concentration of perfluorooctanoic acid in methanol solutions during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. Less is more: a methodological assessment of extraction techniques for per- and polyfluoroalkyl substances (PFAS) analysis in mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
Addressing propyl perfluoroheptanoate breakthrough in SPE cartridges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during solid phase extraction (SPE), with a specific focus on propyl perfluoroheptanoate and other short-chain per- and polyfluoroalkyl substances (PFAS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to retain on SPE cartridges?
This compound is a short-chain per- and polyfluoroalkyl substance (PFAS). Its chemical structure consists of a seven-carbon fluorinated chain with a propyl ester functional group. The PubChem database provides its molecular formula as C10H7F13O2 and a molecular weight of 406.14 g/mol . Short-chain PFAS like this compound can be challenging to retain on traditional reversed-phase SPE sorbents due to their relatively higher polarity and water solubility compared to their long-chain counterparts. This can lead to premature breakthrough and low recovery during the SPE process.
Q2: What is analyte breakthrough in SPE and how do I know if it's occurring?
Analyte breakthrough happens when the analyte of interest is not effectively retained by the SPE sorbent and passes through the cartridge during the sample loading step. This results in incomplete extraction and lower analytical results. You can determine if breakthrough is occurring by collecting the liquid that passes through the cartridge during sample loading (the eluate) and analyzing it for the presence of your target analyte. If the analyte is detected in this fraction, breakthrough is happening.
Q3: What are the key factors that influence the breakthrough of this compound?
Several factors can contribute to the breakthrough of this compound and other short-chain PFAS during SPE. These include:
-
Sorbent Type: The choice of SPE sorbent is critical. While traditional C18 sorbents can be used, newer polymeric sorbents and mixed-mode sorbents (combining reversed-phase and ion-exchange mechanisms) often provide better retention for polar compounds. Weak anion exchange (WAX) sorbents are commonly recommended for PFAS analysis as they can retain both long-chain and the more polar short-chain PFAS.
-
Sample Load Volume: Exceeding the capacity of the SPE cartridge by loading too large a sample volume is a common cause of breakthrough.
-
Flow Rate: A high flow rate during sample loading can reduce the contact time between the analyte and the sorbent, leading to incomplete retention and breakthrough. Slower flow rates generally improve recovery.
-
Sample Matrix: The composition of the sample matrix can significantly impact retention. The presence of organic co-solvents or high concentrations of interfering compounds can reduce the affinity of the analyte for the sorbent.
-
pH of the Sample: The pH of the sample can affect the ionization state of the analyte and the surface charge of the sorbent, which in turn influences retention, especially for ion-exchange sorbents.
Q4: What are the recommended SPE sorbents for short-chain PFAS like this compound?
For the analysis of short-chain PFAS, weak anion exchange (WAX) SPE cartridges are often recommended.[1] These cartridges can retain a wide range of PFAS, including the more polar shorter-chain compounds, with good recoveries.[1] Some studies have also explored the use of mixed-mode sorbents that combine reversed-phase and anion-exchange properties.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues with this compound breakthrough in SPE cartridges.
Problem: Low or no recovery of this compound.
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// Edges Start -> Check_Breakthrough; Check_Breakthrough -> Breakthrough_Detected; Breakthrough_Detected -> Optimize_Sorbent [label="Yes"]; Breakthrough_Detected -> No_Breakthrough [label="No"]; No_Breakthrough -> Troubleshoot_Elution; Optimize_Sorbent -> Reduce_Flow_Rate; Optimize_Sorbent -> Decrease_Sample_Volume; Optimize_Sorbent -> Change_Sorbent; Optimize_Sorbent -> Optimize_pH; Troubleshoot_Elution -> Increase_Elution_Volume; Troubleshoot_Elution -> Stronger_Eluent; Reduce_Flow_Rate -> End; Decrease_Sample_Volume -> End; Change_Sorbent -> End; Optimize_pH -> End; Increase_Elution_Volume -> End; Stronger_Eluent -> End; } "Troubleshooting workflow for low recovery."
Step 1: Confirm Breakthrough
-
Action: Collect the aqueous solution that passes through the SPE cartridge during the sample loading step.
-
Analysis: Analyze this fraction by LC-MS/MS to determine if this compound is present.
-
Interpretation:
-
Analyte Detected: This confirms that breakthrough is occurring. Proceed to the troubleshooting steps below.
-
Analyte Not Detected: If there is no analyte in the loading eluate, the issue is likely with the elution step (i.e., the analyte is retained on the cartridge but not being eluted effectively).
-
Step 2: Address Breakthrough
If breakthrough is confirmed, consider the following modifications to your SPE method:
| Parameter | Recommended Action | Rationale |
| Flow Rate | Decrease the sample loading flow rate. A good starting point is 1-2 mL/min. | A slower flow rate increases the residence time of the analyte on the sorbent, allowing for better interaction and retention. |
| Sample Volume | Reduce the volume of the sample loaded onto the cartridge. | Overloading the cartridge is a common cause of breakthrough. Reducing the sample volume ensures that the sorbent capacity is not exceeded. |
| Sorbent Selection | Switch to a more retentive sorbent. For short-chain PFAS, consider a weak anion exchange (WAX) or a mixed-mode (reversed-phase/anion-exchange) sorbent. | These sorbents offer stronger retention mechanisms for polar and ionizable compounds like short-chain PFAS. |
| Sample pH | Adjust the pH of your sample. For WAX sorbents, a slightly basic pH (around 8-9) can improve retention of acidic PFAS. | Optimizing the pH ensures that the analyte and the sorbent have the appropriate charges for effective ion-exchange interactions. |
| Solvent Composition | Ensure your sample is primarily aqueous. High concentrations of organic solvents in the sample can disrupt the retention mechanism. | The SPE sorbent's ability to retain the analyte is dependent on the solvent environment. |
Quantitative Data on Short-Chain PFAS Recovery
| Analyte | SPE Sorbent | Sample Matrix | Recovery (%) | Reference |
| Perfluorobutanoic acid (PFBA) | Weak Anion Exchange (WAX) | Drinking Water | 95 | [1] |
| Perfluoropentanoic acid (PFPeA) | WAX | Drinking Water | 98 | [1] |
| Perfluorobutanesulfonic acid (PFBS) | WAX | Drinking Water | 102 | [1] |
| Perfluorohexanoic acid (PFHxA) | WAX | Drinking Water | 101 | [1] |
Experimental Protocols
Protocol 1: Determination of SPE Breakthrough Volume
This protocol describes a method to determine the breakthrough volume of this compound on a specific SPE cartridge. The principle is based on frontal analysis, where a solution of the analyte is continuously passed through the cartridge, and the eluate is collected in fractions and analyzed.
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// Edges Start -> Condition_Cartridge; Condition_Cartridge -> Load_Sample; Load_Sample -> Collect_Fractions; Collect_Fractions -> Analyze_Fractions; Analyze_Fractions -> Plot_Curve; Plot_Curve -> Determine_Breakthrough; Determine_Breakthrough -> End; } "Experimental workflow for breakthrough volume determination."
Materials:
-
SPE cartridges of interest
-
SPE manifold
-
Peristaltic pump or syringe pump for constant flow rate
-
Fraction collector or collection vials
-
This compound standard
-
Reagent water (or sample matrix)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the Analyte Solution: Prepare a solution of this compound in reagent water (or the sample matrix of interest) at a known concentration (e.g., 1 µg/L).
-
Condition the SPE Cartridge: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with reagent water.
-
Load the Analyte Solution: Using a pump, load the analyte solution onto the conditioned SPE cartridge at a constant, slow flow rate (e.g., 1 mL/min).
-
Collect Fractions: Begin collecting the eluate from the cartridge in sequential fractions of a defined volume (e.g., every 5 mL).
-
Analyze Fractions: Analyze each collected fraction for the concentration of this compound using a validated LC-MS/MS method.
-
Plot the Breakthrough Curve: Plot the concentration of this compound in each fraction (or the cumulative percentage of analyte that has broken through) against the cumulative volume of solution passed through the cartridge.
-
Determine the Breakthrough Volume: The breakthrough volume is typically defined as the volume of sample loaded at which the analyte concentration in the eluate reaches a certain percentage of the initial concentration (e.g., 1%, 5%, or 10%).
References
Reducing signal suppression of propyl perfluoroheptanoate in complex matrices
Technical Support Center: Propyl Perfluoroheptanoate Analysis
Welcome to the technical support center for the analysis of this compound and other per- and polyfluoroalkyl substances (PFAS). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to signal suppression in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of signal suppression for this compound in LC-MS/MS analysis?
A1: Signal suppression, a type of matrix effect, is a common challenge in the LC-MS/MS analysis of PFAS like this compound, especially in complex matrices such as plasma, serum, and wastewater.[1][2] The primary causes include:
-
Co-eluting Matrix Components: Endogenous or exogenous substances in the sample matrix that elute from the chromatography column at the same time as this compound can interfere with the ionization process in the mass spectrometer's ion source.[3][4]
-
Ionization Competition: High concentrations of co-eluting compounds can compete with the analyte for ionization, reducing the number of analyte ions that reach the detector.[5]
-
Changes in Droplet Properties: Matrix components can alter the physical properties of the electrospray droplets, such as surface tension and viscosity, which can hinder the efficient formation of gas-phase analyte ions.[5]
-
Contamination: PFAS are ubiquitous in many laboratory materials, and contamination from sources like sample containers, solvents, and instrument components can lead to high background and interfere with the signal of the target analyte.[6][7]
Q2: How can I minimize signal suppression during my experiments?
A2: Several strategies can be employed to mitigate signal suppression:
-
Effective Sample Preparation: The most crucial step is to remove interfering matrix components before analysis.[2][3] Techniques like Solid-Phase Extraction (SPE) are highly effective for this purpose.[8][9][10]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components is essential.[1][3] This can involve adjusting the gradient, mobile phase composition, or using a different type of analytical column.
-
Isotope Dilution: Using an isotopically labeled internal standard, such as ¹³C- or ¹⁸O-labeled this compound, is considered the gold standard for compensating for matrix effects.[11][12] These standards behave almost identically to the native analyte during sample preparation and ionization but are distinguished by the mass spectrometer.
-
Sample Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer significantly suppress the analyte signal.[3][13] However, this approach may compromise the limits of detection.
Q3: What is the best sample preparation technique for analyzing this compound in biological matrices like plasma or serum?
A3: For complex biological matrices, Solid-Phase Extraction (SPE) is a widely recommended and effective technique for sample cleanup and concentration of PFAS.[14][15] Weak Anion Exchange (WAX) SPE cartridges are particularly well-suited for extracting a broad range of PFAS, including shorter-chain compounds like this compound.[8][10] Protein precipitation is another common method for plasma and serum samples, often used for its simplicity.[14][16][17]
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving signal suppression issues.
| Problem | Possible Cause | Recommended Solution |
| Low or no signal for this compound | Severe signal suppression from the matrix. | 1. Review and optimize your sample preparation method. Ensure that the chosen technique (e.g., SPE) is effectively removing matrix interferences.[2][3] 2. Dilute the sample. A 1:10 or 1:100 dilution can often reduce matrix effects significantly.[13] 3. Check for co-elution. Modify your LC gradient to better separate the analyte from interfering peaks.[1] |
| Poor reproducibility of results | Inconsistent matrix effects between samples. | 1. Implement the use of an isotopically labeled internal standard. This will compensate for variations in signal suppression.[11] 2. Ensure consistent sample preparation. Standardize every step of your extraction and cleanup process. |
| High background signal | Contamination from laboratory environment or equipment. | 1. Use PFAS-free sample containers and labware. Polypropylene is generally preferred over glass.[7] 2. Install a delay column in your LC system to separate background PFAS contamination from the analytical peak.[18] 3. Check all solvents and reagents for PFAS contamination. |
| Peak tailing or fronting | Matrix components affecting chromatography. | 1. Improve sample cleanup to remove the interfering compounds. 2. Adjust the mobile phase composition. For example, modifying the pH or the organic solvent percentage. 3. Consider a different analytical column with a different stationary phase chemistry.[19] |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for this compound in Plasma/Serum
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
Weak Anion Exchange (WAX) SPE cartridges
-
Plasma/serum sample
-
Isotopically labeled this compound internal standard
-
Methanol (LC-MS grade)
-
Ammonium hydroxide solution (e.g., 2% in methanol)
-
Water (LC-MS grade)
-
Acetic acid (or other suitable acid for pH adjustment)
-
Nitrogen evaporator
-
Polypropylene tubes
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of plasma/serum in a polypropylene tube, add the isotopically labeled internal standard.
-
Vortex briefly to mix.
-
Acidify the sample to approximately pH 4 by adding a small amount of acetic acid. This helps in the retention of shorter-chain PFAS on the WAX sorbent.[20]
-
-
SPE Cartridge Conditioning:
-
Condition the WAX SPE cartridge by passing the following solvents in order:
-
6 mL of 2% ammonium hydroxide in methanol
-
6 mL of methanol
-
6 mL of water
-
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge to remove interferences:
-
6 mL of water
-
-
-
Elution:
-
Elute the this compound and other PFAS from the cartridge with 6 mL of 2% ammonium hydroxide in methanol into a clean polypropylene tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase (e.g., 80:20 methanol:water).[21]
-
Vortex to ensure the analyte is fully dissolved.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes typical recovery data for different sample preparation methods for PFAS analysis, demonstrating the effectiveness of SPE.
| Sample Preparation Method | Analyte Class | Matrix | Average Recovery (%) | Relative Standard Deviation (%) |
| Solid-Phase Extraction (WAX) | Short-chain PFAS | Surface Water | 86 - 111 | < 18 |
| QuEChERS | Various PFAS | Milk | > 70 | < 15 (Isotope Dilution) |
| Protein Precipitation | Various PFAS | Human Serum | > 80 (for most analytes) | Not specified |
Data adapted from literature.[16][20] Actual recoveries may vary depending on the specific compound and experimental conditions.
Visualizations
Caption: Troubleshooting workflow for signal suppression.
Caption: Solid-Phase Extraction (SPE) workflow.
References
- 1. Chromatographic Techniques for Improving the LC/MS Quantification of PFAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyasia.com [spectroscopyasia.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Solid Phase Extraction Methods for PFAS in waters | Agilent [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. pca.state.mn.us [pca.state.mn.us]
- 12. limno.com [limno.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. High-Throughput UHPLC-MS/MS Measurement of Per- and Poly-Fluorinated Alkyl Substances in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. restek.com [restek.com]
- 18. youtube.com [youtube.com]
- 19. halocolumns.com [halocolumns.com]
- 20. eprep-analytical.com [eprep-analytical.com]
- 21. mvcommission.org [mvcommission.org]
Technical Support Center: Optimizing GC-MS Analysis of Propyl Perfluoroheptanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for propyl perfluoroheptanoate analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting injection volume for this compound analysis?
A1: For a standard split/splitless inlet, a starting injection volume of 1 µL is recommended. This volume can be adjusted based on the initial results. If the peak response is too low, consider increasing the volume incrementally (e.g., to 2 µL). Conversely, if you observe peak fronting or a broad solvent front, decrease the injection volume (e.g., to 0.5 µL).
Q2: What are the signs of an inappropriate injection volume?
A2: An inappropriate injection volume can manifest in several ways in your chromatogram:
-
Too Low Volume: Low signal-to-noise ratio, poor peak intensity, and difficulty in detection and quantification.
-
Too High Volume: Peak fronting, where the beginning of the peak is sloped; peak splitting or shouldering; a broad and tailing solvent peak that can interfere with early eluting peaks; and potential for inlet and column contamination.[1][2] Exceeding the liner volume can also lead to flashback, ghost peaks, and a loss in sensitivity and linearity.[3]
Q3: How does the solvent used to dissolve this compound affect the injection volume?
A3: The choice of solvent is critical. A solvent with a boiling point significantly different from the analyte can affect peak shape. For splitless injections, the initial oven temperature should be set about 20°C below the boiling point of the solvent to allow for proper solvent focusing.[4] Using a solvent that is not compatible with the stationary phase polarity can also lead to peak splitting.[1] The volume of vapor created by the solvent at a given inlet temperature must not exceed the volume of the liner. For example, 1 µL of dichloromethane at 250°C and 14 psi creates 336 µL of vapor.[3]
Q4: Can I use large volume injection (LVI) techniques for this compound?
A4: Yes, Large Volume Injection (LVI) can be beneficial for trace analysis of this compound by increasing the mass of the analyte introduced into the system, thereby improving signal-to-noise and lowering detection limits.[5] However, LVI requires careful optimization of parameters such as inlet temperature, vent flow, and injection speed to avoid issues like peak distortion.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing the injection volume for this compound.
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | - Active sites in the liner or at the head of the column.[2]- Improper column installation.[1]- Mismatch between analyte/solvent polarity and stationary phase.[1] | - Use a fresh, deactivated liner.[2]- Trim 10-20 cm from the front of the column.[2]- Ensure the column is cut cleanly at a 90° angle and installed at the correct height in the inlet.[2]- Consider a more inert stationary phase.[1] |
| Peak Fronting | - Injection volume too large, leading to inlet overload. [3]- Column degradation.[7] | - Reduce the injection volume. - Check the liner volume and ensure the solvent vapor volume does not exceed it.[3]- Dilute the sample.[4]- Replace the GC column if it is old or has been subjected to aggressive conditions.[1] |
| Split Peaks | - Improperly cut or installed column.[1][2]- Incompatible solvent and stationary phase polarity, especially in splitless injection.[1]- Initial oven temperature is too high.[2] | - Re-cut and reinstall the column, ensuring a clean, 90° cut.[2]- Ensure the solvent polarity matches the stationary phase.[2]- Set the initial oven temperature approximately 20°C below the solvent's boiling point.[4] |
| Poor Reproducibility | - Leaks in the inlet, particularly the septum.[8]- Inconsistent injection volume from the autosampler.[2]- Syringe blockage.[8] | - Replace the inlet septum.[8]- Verify the correct syringe is installed and that the injection volume setting is accurate.[2]- Clean or replace the syringe.[8] |
| No Peaks Detected | - Syringe not drawing up the sample.[8]- Incorrect column installation depth.[8]- Severe leak in the system.[8]- Detector issue.[8] | - Check the syringe and sample vial.- Ensure the column is installed at the manufacturer-recommended depth.[2]- Perform a leak check of the inlet and column connections.[8]- Verify detector settings and ensure it is functioning correctly.[8] |
Experimental Protocols
Standard Splitless Injection Protocol for this compound
This protocol provides a starting point for method development. Optimization will be required based on your specific instrumentation and sample matrix.
-
Sample Preparation: Dissolve the this compound standard or sample in a suitable solvent (e.g., ethyl acetate, isooctane) to a known concentration (e.g., 1-10 µg/mL).
-
GC-MS Parameters:
-
Inlet: Splitless mode
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Septum Purge: 3 mL/min after 1 minute
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min
-
Oven Program:
-
Initial Temperature: 50°C (hold for 1 minute)
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Mode: Scan (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical steps for troubleshooting common chromatographic issues related to injection volume.
Caption: Troubleshooting workflow for common peak shape issues.
Caption: Decision tree for optimizing injection volume.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. agilent.com [agilent.com]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
Technical Support Center: Gas Chromatography Analysis of Propyl Perfluoroheptanoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate gas chromatography (GC) column for the separation of propyl perfluoroheptanoate.
Troubleshooting Guide
Question: Why am I seeing poor peak shape (e.g., tailing or fronting) for this compound?
Answer:
Poor peak shape for this compound can arise from several factors related to column selection and experimental conditions.
-
Incorrect Stationary Phase: this compound is a polar compound due to the presence of the ester group and highly electronegative fluorine atoms.[1][2] Using a non-polar column can lead to peak tailing. A mid-polar to polar stationary phase is generally recommended to achieve better peak symmetry.
-
Active Sites on the Column: Silanol groups on the surface of the fused silica column can interact with the polar analyte, causing peak tailing. Ensure you are using a deactivated column.
-
Improper Temperature: Too low of an oven temperature can cause the analyte to condense on the column, leading to broader peaks. Conversely, a temperature that is too high can cause degradation or co-elution. An optimized temperature ramp is crucial.
-
Contamination: Contamination in the inlet or the column itself can lead to peak distortion. Regular maintenance, including baking the column and replacing the inlet liner, is recommended.
Question: I am not getting good separation between this compound and other components in my sample. What should I do?
Answer:
Improving the resolution between this compound and other analytes involves optimizing several parameters:
-
Stationary Phase Selection: The choice of stationary phase is the most critical factor for selectivity.[3] If you are using a non-polar column, switching to a mid-polar or polar phase will likely improve separation from non-polar interferences. Consider stationary phases with different selectivities, such as those containing trifluoropropyl or cyanopropyl functional groups, which can offer unique interactions with fluorinated compounds.[4]
-
Column Dimensions:
-
Length: Increasing the column length enhances resolution but also increases analysis time. For complex samples, a longer column (e.g., 60 m) may be necessary.
-
Internal Diameter (I.D.): A smaller I.D. (e.g., 0.25 mm) provides higher efficiency and better resolution.[3][5]
-
Film Thickness: A thicker film increases retention and can improve the resolution of volatile compounds.
-
-
Temperature Program: A slower temperature ramp can improve the separation of closely eluting peaks.
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium is common) will maximize column efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of GC column for analyzing this compound?
A1: Based on the "like dissolves like" principle of chromatography, a mid-polar to polar stationary phase is recommended for the separation of the polar ester, this compound.[1][2] Columns with a stationary phase containing a significant percentage of phenyl, cyanopropyl, or trifluoropropyl groups are good starting points. For general screening of per- and polyfluoroalkyl substances (PFAS), columns such as a DB-624 or a DB-FFAP have been utilized.[6]
Q2: What are the key properties of this compound to consider for GC analysis?
A2: this compound has the molecular formula C10H7F13O2.[6][7] Its highly fluorinated nature and the presence of an ester functional group make it a polar molecule. This polarity dictates the choice of a compatible stationary phase for effective separation.
Q3: How do I choose the right column dimensions (length, I.D., film thickness)?
A3: The optimal column dimensions depend on the complexity of your sample and the required resolution.
-
Length: A 30-meter column is a good starting point for many applications.
-
Internal Diameter (I.D.): 0.25 mm I.D. is the most common choice, offering a good balance between efficiency and sample capacity.[3][5]
-
Film Thickness: A standard film thickness of 0.25 µm is suitable for most analyses of compounds in this volatility range.
Q4: Is derivatization required for the analysis of this compound?
A4: this compound is a neutral and volatile ester, so it can typically be analyzed directly by GC without derivatization. Derivatization is more commonly required for less volatile and more polar PFAS, such as perfluorocarboxylic acids (PFCAs).[7][8]
Recommended Column Specifications
The following table summarizes recommended starting parameters for selecting a GC column for this compound separation.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Mid-polar to Polar (e.g., 50% Phenyl-methylpolysiloxane, Trifluoropropyl, or Polyethylene Glycol) | Matches the polarity of this compound for good interaction and retention. |
| Column Length | 30 m | Provides good general-purpose resolution and reasonable analysis times. |
| Internal Diameter (I.D.) | 0.25 mm | Offers a good compromise between efficiency and sample capacity.[3][5] |
| Film Thickness | 0.25 µm | Suitable for analytes with moderate boiling points. |
Experimental Protocol
Below is a typical experimental protocol for the GC-MS analysis of this compound. This should be considered a starting point, and optimization may be required for specific applications.
1. Sample Preparation:
- Dissolve the sample containing this compound in a suitable solvent (e.g., ethyl acetate, methanol).
- Ensure the final concentration is within the linear range of the detector.
2. GC-MS Parameters:
| Parameter | Setting |
| GC Column | Mid-polar (e.g., Agilent DB-624 or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final Hold: 5 minutes at 280 °C |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 500 m/z |
Column Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate GC column for this compound separation.
Caption: A flowchart outlining the decision-making process for selecting and optimizing a GC column for the analysis of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. bohrium.com [bohrium.com]
- 4. youtube.com [youtube.com]
- 5. Targeted Per- and Polyfluoroalkyl Substances (PFAS) Assessments for High Throughput Screening: Analytical and Testing Considerations to Inform a PFAS Stock Quality Evaluation Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization Methods for Perfluoroalkyl Substances (PFAS) by Gas Chromatography/Tandem Mass Spectrometry | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]
- 8. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Perfluoroheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common analytical methodologies for the quantification of perfluoroheptanoic acid (PFHpA), a member of the per- and polyfluoroalkyl substances (PFAS) class of compounds. The comparison focuses on a derivatization-based approach using Gas Chromatography-Mass Spectrometry (GC-MS), exemplified by propyl esterification, and a direct analysis method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions about method selection for their specific analytical needs.
Methodology Comparison
The two primary methods for the analysis of PFHpA and other perfluoroalkyl carboxylic acids (PFCAs) are GC-MS, which requires a derivatization step to increase analyte volatility, and LC-MS/MS, which can directly analyze the ionic compounds in their native form.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Propyl Esterification: In this approach, the polar carboxylic acid group of PFHpA is chemically converted to a less polar propyl ester. This derivatization to propyl perfluoroheptanoate increases the volatility of the analyte, making it suitable for analysis by GC-MS. While GC-MS is a cost-effective and widely available technique, the derivatization step adds complexity and potential for variability in the analytical workflow.[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method allows for the direct injection and analysis of PFHpA in a sample extract without the need for derivatization. LC-MS/MS offers high sensitivity and selectivity, making it the current method of choice for the analysis of PFCAs in various matrices.[3][4][5][6]
Quantitative Data Presentation
The following table summarizes the typical performance characteristics of the GC-MS with propyl esterification and direct LC-MS/MS methods for the analysis of PFHpA. The data presented is a synthesis of values reported in the scientific literature for the analysis of PFCAs.
| Validation Parameter | GC-MS with Propyl Esterification | Direct LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | > 0.991[6] | > 0.99[3] |
| Accuracy (% Recovery) | 83 - 107%[6] | 70 - 130%[3] |
| Precision (Relative Standard Deviation, %RSD) | 3.4 - 17.2%[6] | < 20%[3] |
| Limit of Detection (LOD) | 1.14 - 6.32 µg/L (ppb)[2] | 0.007 - 0.04 ng/mL (ppb)[4] |
| Limit of Quantitation (LOQ) | 2.7 - 9.0 ng/mL (ppb)[6] | ~3x LOD[4] |
Experimental Protocols
This protocol describes a general procedure for the derivatization and analysis of PFHpA by GC-MS.
a. Sample Preparation and Extraction:
-
A known volume or weight of the sample is extracted using a suitable solvent (e.g., methanol, acetonitrile) and may be subjected to solid-phase extraction (SPE) for cleanup and concentration.[1][2]
b. Derivatization to this compound:
-
The extracted PFHpA is dried and reconstituted in a suitable solvent.
-
A propylating agent (e.g., 1-propanol) is added in the presence of an acid catalyst (e.g., sulfuric acid).
-
The reaction mixture is heated to facilitate the esterification of PFHpA to this compound.
-
The resulting this compound is extracted from the reaction mixture using a non-polar solvent (e.g., hexane).
c. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a micro-electron capture detector (µECD) for high sensitivity to halogenated compounds.[1]
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Injector: Splitless injection of 1 µL of the extract.
-
Oven Temperature Program: Optimized to separate the this compound from other components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity.
This protocol outlines a typical procedure for the direct analysis of PFHpA.
a. Sample Preparation and Extraction:
-
Samples are extracted with a solvent such as methanol or acetonitrile.
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be employed.
b. LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4]
-
Column: A C18 reversed-phase column is commonly used for the separation of PFCAs.[3]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like ammonium acetate or formic acid to improve peak shape and ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion electrospray ionization (ESI) mode.
-
Transitions: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for PFHpA.
Workflow and Pathway Visualizations
Caption: Workflow for Analytical Method Validation.
This guide provides a foundational understanding of the validation of analytical methods for PFHpA, comparing a traditional GC-MS approach with the more modern and sensitive LC-MS/MS technique. The choice of method will ultimately depend on the specific requirements of the analysis, including sensitivity needs, sample matrix, available instrumentation, and cost considerations.
References
- 1. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.nelac-institute.org [apps.nelac-institute.org]
- 4. Direct injection analysis of per and polyfluoroalkyl substances in surface and drinking water by sample filtration and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standardization: Propyl Perfluoroheptanoate Derivatization vs. 13C-Labeled Standards in Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the accuracy and reliability of measurements are paramount. Internal standards (IS) are crucial for correcting analytical variability, including matrix effects and inconsistencies in sample preparation.[1][2] The two predominant strategies for internal standardization in liquid chromatography-mass spectrometry (LC-MS) are the use of stable isotope-labeled (SIL) internal standards, such as ¹³C-labeled compounds, and chemical derivatization to introduce a common moiety to both the analyte and a surrogate standard.
This guide provides an objective comparison between using ¹³C-labeled internal standards—the gold standard—and a chemical derivatization approach using an agent like propyl perfluoroheptanoate. This analysis is designed to help researchers select the most appropriate strategy for their specific analytical needs.
Principle of Operation
¹³C-Labeled Internal Standards
Stable isotope-labeled internal standards are considered the ideal choice for quantitative mass spectrometry. A ¹³C-labeled IS is chemically identical to the analyte but has a different mass due to the incorporation of ¹³C atoms.[3] This near-identical chemical nature ensures that it co-elutes with the analyte and experiences the same extraction recovery and ionization suppression or enhancement in the MS source.[4] The mass difference allows the mass spectrometer to distinguish between the analyte and the IS, providing a highly accurate ratio for quantification.[5]
This compound Derivatization
Chemical derivatization is a technique used to modify an analyte to improve its analytical properties, such as enhancing its volatility, stability, or detectability.[6][7][8] In this approach, a reagent like this compound is used to chemically modify the analyte, often targeting specific functional groups like amines or hydroxyls. An analog compound, structurally similar to the analyte, is chosen as the internal standard and is subjected to the same derivatization reaction. The underlying assumption is that the derivatized analyte and the derivatized IS will have similar chromatographic behavior and ionization efficiency, thus allowing the IS to correct for analytical variability. Derivatization can significantly increase the sensitivity of detection for certain compounds.[9][10]
Experimental Workflows
The selection of an internal standard strategy directly impacts the experimental workflow. Below are diagrams illustrating the typical processes for each method.
Caption: Workflow using a ¹³C-labeled internal standard.
Caption: Workflow using chemical derivatization.
Performance Data Comparison
The following table summarizes illustrative performance data from a hypothetical bioanalytical method validation for a small molecule drug in human plasma, comparing the two internal standardization strategies. These values represent typical outcomes observed in regulated bioanalysis.
| Validation Parameter | ¹³C-Labeled Internal Standard | This compound Derivatization (with Analog IS) | Regulatory Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (%RE) | ± 5% | ± 10% | ± 15% (± 20% at LLOQ) |
| Precision (%RSD) | < 5% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.05 ng/mL | Method Dependent |
| Matrix Effect (%CV) | < 4% | < 12% | ≤ 15% |
| Extraction Recovery (%CV) | < 3% | < 8% | Consistent & Reproducible |
Data is illustrative and intended for comparative purposes.
Detailed Experimental Protocols
Below are representative protocols for the quantification of a hypothetical primary amine drug ("Analyte-X") in human plasma.
Protocol 1: Method Using ¹³C-Labeled Internal Standard
-
Standard and IS Preparation:
-
Prepare a 1 mg/mL stock solution of Analyte-X and ¹³C-Analyte-X (¹³C-IS) in methanol.
-
Create working solutions for calibration standards and quality controls (QCs) by serial dilution in 50:50 methanol:water.
-
Prepare an IS working solution of 10 ng/mL in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or QC, add 10 µL of the ¹³C-IS working solution.
-
Vortex briefly.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
-
Transfer 100 µL of the supernatant to a new plate or vial.
-
Dilute with 100 µL of water.
-
-
LC-MS/MS Analysis:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS Detection: Electrospray Ionization (ESI), Positive Mode. Monitor specific MRM transitions for Analyte-X and ¹³C-IS.
-
Protocol 2: Method Using this compound Derivatization
-
Standard and IS Preparation:
-
Prepare 1 mg/mL stock solutions of Analyte-X and a suitable structural analog (Analog-IS) in methanol.
-
Create working solutions for calibration standards and QCs.
-
Prepare an Analog-IS working solution of 10 ng/mL in methanol.
-
Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile.
-
-
Sample Preparation (Liquid-Liquid Extraction & Derivatization):
-
To 50 µL of plasma sample, calibrator, or QC, add 10 µL of the Analog-IS working solution.
-
Add 50 µL of 1M sodium carbonate buffer (pH 9.5).
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes, then centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of the this compound solution and 10 µL of pyridine.
-
Incubate at 60°C for 30 minutes.
-
Evaporate to dryness and reconstitute in 200 µL of 50:50 methanol:water.
-
-
LC-MS/MS Analysis:
-
Utilize the same or similar LC-MS/MS conditions as Protocol 1, but with optimized MRM transitions for the derivatized forms of Analyte-X and Analog-IS.
-
Comparison of Advantages and Disadvantages
The choice between these methods involves a trade-off between performance, cost, and complexity.
Caption: Comparison of ¹³C-IS and Derivatization methods.
Conclusion and Recommendations
The choice between a ¹³C-labeled internal standard and a chemical derivatization strategy depends on the specific goals of the analysis.
-
For regulated bioanalysis (e.g., clinical trials, pharmacokinetic studies) , where the highest level of accuracy and precision is required, a ¹³C-labeled internal standard is unequivocally the preferred choice . Its ability to perfectly compensate for analytical variability provides the most reliable data, as reflected in regulatory guidelines.[11]
-
For research and discovery-phase studies, or when analyzing compounds with very poor ionization efficiency , a derivatization strategy using an agent like this compound can be highly effective . This approach is particularly valuable when a ¹³C-labeled standard is unavailable or cost-prohibitive, or when a significant boost in sensitivity is needed to achieve the desired LLOQ.[12][13]
Ultimately, the analyst must weigh the need for ultimate accuracy against practical considerations such as cost, method development time, and the inherent analytical challenges of the molecule being quantified.
References
- 1. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization in HPLC & GC | PPTX [slideshare.net]
- 7. DERIVATIZATION IN GAS CHROMATOGRAPHY (GC), HIGHPERFORMANCE LIQUID CHROMATOGRAPHY[HPLC] by P.Ravisankar, Vignan Pharmacy College, Vadlamudi,Guntur. | PPTX [slideshare.net]
- 8. Chemical Derivatization in Flow Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatization Agents for LC/MS – An Improved Detection of Estradiol with ESI-MS [sigmaaldrich.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
Propyl Perfluoroheptanoate and Other PFAS Surrogates: A Comparative Analysis for Researchers
A detailed guide for scientists and drug development professionals on the selection and application of surrogate standards in the analysis of per- and polyfluoroalkyl substances (PFAS), with a focus on propyl perfluoroheptanoate and a comparison with commonly used isotopically labeled and non-labeled alternatives.
In the evolving landscape of environmental and toxicological analysis, the accurate quantification of per- and polyfluoroalkyl substances (PFAS) is of paramount importance. The inherent complexity of sample matrices and the potential for analytical variability necessitate the use of surrogate standards to ensure data quality and reliability. This guide provides a comparative study of this compound and other commonly employed PFAS surrogates, offering researchers the necessary data and methodologies to make informed decisions for their analytical needs.
Physicochemical Properties of Selected PFAS Surrogates
The selection of an appropriate surrogate is fundamentally guided by its physicochemical properties, which should ideally mirror those of the target analytes. The following table summarizes key properties of this compound alongside other frequently used PFAS surrogates.
| Surrogate Standard | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (mm Hg) | Water Solubility (mg/L) |
| This compound | C10H7F13O2 | 406.14 | 188-192 | 0.525 - 10 | Data not readily available |
| ¹³C₄-PFOS | ¹³C₄F₁₇O₃S | 504.13 | Data not readily available | Data not readily available | 570 |
| ¹³C₈-PFOA | ¹³C₈HF₁₅O₂ | 422.09 | 189-192 | 0.525 - 10 | 9,500 |
| d₅-EtFOSAA | C₁₀D₅H₄F₁₇N O₃S | 582.2 | Data not readily available | Data not readily available | Data not readily available |
Comparative Analytical Performance
The performance of a surrogate is ultimately determined by its recovery during the analytical process, which should be consistent and reproducible across different sample matrices. While direct comparative studies including this compound are limited, the available data on other surrogates, particularly isotopically labeled compounds, demonstrate their utility in correcting for matrix effects and analytical biases.[1]
Isotopically labeled surrogates, such as ¹³C₄-PFOS and ¹³C₈-PFOA, are considered the gold standard in PFAS analysis.[1] Their chemical and physical behaviors are nearly identical to their native counterparts, allowing for accurate correction of losses during sample preparation and analysis through isotope dilution mass spectrometry.[1][2] Non-labeled surrogates, like this compound, can also be effective but may not perfectly mimic the behavior of all target analytes, potentially leading to less accurate quantification.[3]
A study on the analysis of PFAS in edible fish tissue demonstrated excellent performance of isotopically labeled surrogates, with average recoveries ranging from 101% to 114% and relative standard deviations (RSDs) between 12% and 16%.[4][5] This highlights the robustness of using such surrogates in complex biological matrices.
Experimental Protocols
Accurate and reproducible PFAS analysis relies on well-defined and validated experimental protocols. The following sections detail the methodologies for analyzing PFAS in various environmental matrices, primarily based on the comprehensive U.S. Environmental Protection Agency (EPA) Method 1633.
Experimental Workflow for PFAS Analysis
The general workflow for PFAS analysis, from sample collection to data acquisition, is a multi-step process designed to minimize contamination and ensure accurate quantification.
References
Navigating the Landscape of Perfluoroheptanoate Quantification: An Inter-laboratory Comparison Guide
For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of per- and polyfluoroalkyl substances (PFAS) is a critical challenge. This guide provides a comprehensive overview of the inter-laboratory comparison of perfluoroheptanoate (PFHpA) quantification, a compound belonging to the broader class of PFAS. While specific inter-laboratory studies focusing exclusively on propyl perfluoroheptanoate were not identified in the public domain, the principles and data from studies on PFHpA and other PFAS offer valuable insights for laboratories seeking to validate their analytical methods.
The widespread presence of PFAS in the environment and their potential impact on human health necessitate robust and harmonized analytical methodologies.[1] Inter-laboratory comparisons, also known as proficiency testing or round-robin studies, are essential for assessing the performance of different laboratories and methods, ultimately fostering confidence in analytical results.[2][3][4]
Data Summary from Inter-laboratory Comparisons of PFAS
The following table summarizes typical performance data from inter-laboratory studies on PFAS, including compounds structurally related to perfluoroheptanoate. These values highlight the expected variability and performance metrics across different laboratories and analytical techniques.
| Analyte | Matrix | Number of Participants | Assigned Value (ng/L) | Robust Standard Deviation (%) |
| Perfluorooctanoic acid (PFOA) | Groundwater | >12 | 52 - 130 | 11 - 19 |
| Perfluorooctane sulfonic acid (PFOS) | Groundwater | >12 | 52 - 130 | 11 - 19 |
| Perfluorononanoic acid (PFNA) | Groundwater | >12 | 52 - 130 | 11 - 19 |
| Perfluorohexane sulfonic acid (PFHxS) | Groundwater | >12 | 52 - 130 | 11 - 19 |
| Perfluorodecane sulfonate (PFDS) | Groundwater | >12 | 52 - 130 | 32 |
| Perfluorotridecanoic acid (PFTrDA) | Groundwater | >12 | 52 - 130 | 33 |
Data adapted from a proficiency testing scheme for PFAS in groundwater.[5]
Experimental Protocols: A Generalized Approach
The quantification of PFHpA and other PFAS in various matrices typically involves sample extraction, clean-up, and instrumental analysis. While specific protocols may vary between laboratories, the following outlines a common workflow.
Sample Extraction
The choice of extraction method is critical for achieving good recovery and minimizing matrix effects. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a widely used method for aqueous samples. Weak anion exchange (WAX) and polymer-based sorbents are frequently employed.[6]
-
Ion-Pair Extraction: This technique is suitable for biological matrices like serum. It involves the use of an ion-pairing agent to enhance the extraction of acidic PFAS into an organic solvent.[6]
-
Dispersive Magnetic Solid-Phase Extraction (DMSPE): This method utilizes magnetic nanoparticles as the sorbent, allowing for rapid and efficient extraction.[7]
A comparative study on human serum and placenta samples showed that SPE with WAX cartridges provided the best recoveries for a range of PFAS.[6]
Instrumental Analysis
The gold standard for PFAS analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[7][8] This technique offers high sensitivity and selectivity, allowing for the detection and quantification of PFAS at low concentrations. Key aspects of the instrumental analysis include:
-
Chromatographic Separation: A C18 or other suitable reversed-phase column is typically used to separate the different PFAS analytes.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for quantification.
The US Environmental Protection Agency (EPA) has developed and validated several analytical methods based on LC-MS/MS for the analysis of PFAS in drinking water.[5]
Quality Control
Rigorous quality control measures are essential for ensuring the reliability of results. These include:
-
Use of Internal Standards: Isotopically labeled internal standards are added to samples before extraction to correct for matrix effects and variations in instrument response.
-
Method Blanks: These are analyzed to check for contamination during the analytical process.
-
Matrix Spikes: A known amount of the target analyte is added to a sample to assess the accuracy of the method in that specific matrix.
-
Participation in Proficiency Testing Schemes: Regular participation in inter-laboratory comparison studies is crucial for external validation of a laboratory's performance.[4][5][9]
Workflow for an Inter-laboratory Comparison
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison for PFAS quantification.
Caption: A generalized workflow for an inter-laboratory comparison study of PFAS quantification.
This guide serves as a foundational resource for laboratories involved in the analysis of perfluoroheptanoate and other PFAS. By understanding the common methodologies, expected performance metrics, and the structure of inter-laboratory comparisons, researchers can enhance the quality and comparability of their data, contributing to a more accurate understanding of the environmental and health impacts of these persistent compounds.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. An interlaboratory study of perfluorinated alkyl compound levels in human plasma [ouci.dntb.gov.ua]
- 3. Analytical improvements shown over four interlaboratory studies of perfluoroalkyl substances in environmental and food … [ouci.dntb.gov.ua]
- 4. Proficiency tests - EURL POPs [eurl-pops.eu]
- 5. eurachem.org [eurachem.org]
- 6. Comparison of extraction methods for per- and polyfluoroalkyl substances (PFAS) in human serum and placenta samples—insights into extractable organic fluorine (EOF) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatographic determination of per- and polyfluoroalkyl substances in environmental river water samples - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. ifatest.eu [ifatest.eu]
Accuracy and precision of propyl perfluoroheptanoate as an internal standard
An objective comparison of the performance of propyl perfluoroheptanoate as an internal standard with other alternatives is not feasible due to a lack of available scientific literature and experimental data specifically detailing its use and performance metrics for this purpose. Searches of scientific databases and analytical chemistry resources did not yield studies that have utilized or validated this compound as an internal standard for quantitative analysis.
Therefore, this guide will focus on the principles of selecting an appropriate internal standard for the analysis of per- and polyfluoroalkyl substances (PFAS), comparing the gold standard—isotopically labeled internal standards—with non-labeled analogs. This comparison will provide researchers, scientists, and drug development professionals with the necessary framework to evaluate and select the most suitable internal standard for their analytical needs, ensuring high accuracy and precision.
Key Characteristics of an Ideal Internal Standard for PFAS Analysis
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added in a known quantity to samples, calibration standards, and quality control samples before analysis. Its primary role is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical method.[1][2][3]
For PFAS analysis, particularly by liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard should exhibit the following characteristics:
-
Structural Similarity: The IS should be structurally as similar to the analyte as possible to ensure it behaves similarly during extraction, chromatography, and ionization.[3][4][5]
-
Co-elution: Ideally, the IS should elute very close to the analyte of interest without co-eluting, meaning their peaks in the chromatogram are close but baseline-separated.
-
No Natural Presence: The IS must not be naturally present in the samples being analyzed.[2]
-
Stability: The IS must be chemically stable throughout the entire analytical process.[3]
-
Mass Spectrometric Distinction: The IS must be distinguishable from the analyte by the mass spectrometer. This is typically achieved through a difference in mass-to-charge ratio (m/z).
Comparison of Internal Standard Alternatives: Isotopically Labeled vs. Non-Labeled Analogs
The most effective internal standards for PFAS analysis are isotopically labeled versions of the target analytes.[4][5][6] These standards have one or more atoms (e.g., carbon, hydrogen) replaced with a heavier isotope (e.g., ¹³C, ²H).
| Feature | Isotopically Labeled Internal Standard | Non-Labeled Analog (e.g., this compound) |
| Structural & Chemical Similarity | Virtually identical to the native analyte, ensuring the same behavior during all analytical steps.[4][5] | Similar but not identical. Differences in structure can lead to variations in extraction efficiency, chromatographic retention, and ionization response. |
| Accuracy & Precision | High accuracy and precision due to effective correction for matrix effects and procedural errors.[4][5][6] This is considered the "gold standard."[4] | Lower accuracy and precision as it may not fully compensate for analyte losses or matrix-induced signal suppression/enhancement. |
| Cost | Generally more expensive due to the complexity of synthesis. | Typically less expensive. |
| Availability | Commercially available for a wide range of common PFAS.[4] | Availability can vary. |
Experimental Data: Performance of Isotopically Labeled Internal Standards
The use of isotopically labeled internal standards is a cornerstone of robust PFAS analysis methods, such as EPA Method 1633.[7][8] In this method, a suite of ¹³C- or ¹⁸O-labeled PFAS are used as extracted internal standards (EIS).
Below is a summary of typical performance data for isotopically labeled internal standards from a study demonstrating the use of EPA Method 1633.
| Isotopically Labeled Standard (EIS) | Analyte | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| ¹³C₄-PFBA | PFBA | 95.2 | 5.1 |
| ¹³C₅-PFPeA | PFPeA | 98.7 | 4.3 |
| ¹³C₂-PFHxA | PFHxA | 101.3 | 3.8 |
| ¹³C₄-PFHpA | PFHpA | 102.5 | 3.5 |
| ¹³C₈-PFOA | PFOA | 104.1 | 3.2 |
| ¹³C₉-PFNA | PFNA | 105.0 | 3.0 |
| ¹³C₆-PFDA | PFDA | 103.8 | 3.3 |
| ¹³C₇-PFUnDA | PFUnDA | 102.9 | 3.6 |
| ¹³C₂-PFDoDA | PFDoDA | 101.5 | 4.0 |
| ¹³C₂-PFTeDA | PFTeDA | 99.8 | 4.5 |
| ¹³C₃-PFBS | PFBS | 97.6 | 4.8 |
| ¹³C₃-PFHxS | PFHxS | 103.2 | 3.4 |
| ¹³C₈-PFOS | PFOS | 105.7 | 2.9 |
| d₅-NEtFOSAA | NEtFOSAA | 101.1 | 3.9 |
Note: This data is representative and compiled from typical performance characteristics reported in validation studies for EPA Method 1633. Actual results may vary between laboratories and matrices.
Experimental Protocols
A generalized experimental protocol for the analysis of PFAS in water using an isotopically labeled internal standard approach is as follows:
-
Sample Collection: Collect water samples in polypropylene bottles.
-
Spiking with Internal Standards: To a known volume of the sample (e.g., 250 mL), add a precise volume of a standard mixture containing the isotopically labeled internal standards.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., weak anion exchange) with an appropriate solvent (e.g., methanol).
-
Load the spiked water sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes and internal standards from the cartridge with a suitable solvent (e.g., methanol with ammonium hydroxide).
-
-
Concentration: Evaporate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Reconstitution: Add a reconstitution solution (e.g., methanol/water) to the concentrated extract.
-
LC-MS/MS Analysis:
-
Inject the final extract into an LC-MS/MS system.
-
Separate the analytes and internal standards using a C18 or similar analytical column with a gradient elution program.
-
Detect and quantify the analytes and internal standards using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Calculate the concentration of each analyte by comparing the ratio of the native analyte peak area to the corresponding isotopically labeled internal standard peak area against a calibration curve.
Visualizations
Caption: Figure 1. A generalized workflow for the analysis of PFAS in an environmental sample, incorporating an internal standard at the beginning of the sample preparation process.
Caption: Figure 2. The logical relationship illustrating how an isotopically labeled internal standard corrects for variations in both sample preparation and analysis, leading to accurate results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Internal Standard Method Explained in Analytical Chemistry - WIN SOURCE BLOG [blog.win-source.net]
- 3. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 4. alsglobal.com [alsglobal.com]
- 5. alsglobal.com [alsglobal.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
Cross-Validation of Propyl Perfluoroheptanoate Analysis: A Comparative Guide to Leading Analytical Techniques
For Immediate Release
This guide provides a comprehensive cross-validation of analytical techniques for the quantification and identification of propyl perfluoroheptanoate, a member of the per- and polyfluoroalkyl substances (PFAS) family. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. This document summarizes quantitative performance data, presents detailed experimental protocols, and visualizes key workflows and relationships to aid in methodological selection and validation.
Executive Summary
The analysis of this compound and other PFAS compounds is critical due to their persistence and potential environmental and health impacts. The selection of an appropriate analytical technique is paramount for accurate and reliable results. While LC-MS/MS is a widely adopted method for a broad range of PFAS, GC-MS is particularly suited for volatile compounds like this compound. ¹⁹F NMR offers a unique advantage in providing total fluorine quantification without the need for individual compound standards. This guide presents a comparative analysis of these techniques to facilitate informed decisions in a research and development setting.
Comparative Analysis of Analytical Techniques
The performance of GC-MS, LC-MS/MS, and ¹⁹F NMR for the analysis of PFAS, including compounds structurally similar to this compound, is summarized below.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) |
| Applicability to this compound | High (suitable for volatile and semi-volatile compounds)[1][2][3] | Moderate to High (may require specific method development for volatile compounds)[1] | High (provides quantitative information on all fluorine-containing species)[4][5][6][7][8] |
| Sensitivity | High (ng/L to pg/L levels achievable, especially with selective techniques like SPME)[2][3] | Very High (pg/L to fg/L levels achievable) | Moderate (µg/L to mg/L range, lower sensitivity than MS techniques)[4][5][6][7] |
| Selectivity | High (mass analyzer distinguishes components) | Very High (tandem MS provides excellent specificity) | High (distinct chemical shifts for different fluorine environments)[4][5][6] |
| Accuracy | Good to Excellent (dependent on proper calibration and internal standards) | Excellent (isotope dilution methods provide high accuracy) | Excellent (direct quantification without reference standards for each analyte)[4][5][6] |
| Precision | Good to Excellent (typically <15% RSD) | Excellent (typically <10% RSD)[7] | Good to Excellent |
| Sample Preparation | Often requires extraction (e.g., LLE, SPE) or pre-concentration (e.g., SPME)[2][3] | Often requires solid-phase extraction (SPE) and filtration[7][9] | Minimal sample preparation, often direct analysis of concentrated extracts[4][5][6][7] |
| Throughput | Moderate | High | Low to Moderate |
| Cost (Instrument) | Moderate | High | High |
| Key Advantage | Excellent for volatile and non-polar PFAS, good for isomer separation[1] | "Gold standard" for a wide range of PFAS, exceptional sensitivity and selectivity.[1] | Absolute quantification of total organofluorine, detects unknown and unexpected fluorinated species.[4][5][6][7][8] |
| Key Limitation | May require derivatization for less volatile or polar PFAS. | Can be susceptible to matrix effects and may miss non-ionizable PFAS. | Lower sensitivity compared to mass spectrometry-based methods.[7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)
This method is suitable for the analysis of volatile PFAS like this compound in water samples.[2][3]
1. Sample Preparation (HS-SPME):
-
Place a 10 mL water sample in a 20 mL headspace vial.
-
Add a magnetic stir bar and an appropriate internal standard.
-
Seal the vial with a PTFE-lined septum.
-
Incubate the sample at a controlled temperature (e.g., 60°C) with agitation for a set period (e.g., 20 minutes) to allow for equilibration between the sample and the headspace.
-
Expose a SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) to the headspace for a defined time (e.g., 30 minutes) to adsorb the volatile analytes.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Injector: Split/splitless inlet, operated in splitless mode at 250°C.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and full scan for identification.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a general approach for the analysis of a broad range of PFAS and can be adapted for this compound.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by deionized water.
-
Load 250 mL of the water sample onto the cartridge.
-
Wash the cartridge with a buffer solution (e.g., ammonium acetate) to remove interferences.
-
Elute the analytes with a small volume of ammoniated methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of methanol/water.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 20 mM ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient Elution:
-
Start with 10% B, hold for 1 minute.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 10% B and equilibrate for 5 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 500°C.
-
Curtain Gas: 35 psi.
-
Collision Gas: 9 psi.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
This technique is used for the quantification of total organofluorine content.[4][5][6]
1. Sample Preparation:
-
Concentrate the sample extract to a small volume.
-
Add a known amount of an internal standard (e.g., trifluorotoluene).
-
Transfer the sample to a 5 mm NMR tube.
-
Add a deuterated solvent (e.g., CDCl₃) for field locking.
2. NMR Analysis:
-
Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent, equipped with a broadband probe.
-
Nucleus: ¹⁹F.
-
Pulse Program: A standard one-pulse sequence with proton decoupling.
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm.
-
Number of Scans: 1024 (or more for dilute samples).
-
Relaxation Delay: 5 seconds.
-
Acquisition Time: 1 second.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte based on the integral ratio and the known concentration of the internal standard.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships between the analytical techniques.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
Justification for Using Propyl Perfluoroheptanoate as a Surrogate in Per- and Polyfluoroalkyl Substance (PFAS) Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of per- and polyfluoroalkyl substances (PFAS) in various matrices is a critical challenge in environmental science and drug development. The use of internal standards and surrogates is fundamental to achieving reliable and reproducible results. While isotopically labeled analogs are the gold standard for internal standards in PFAS analysis, their synthesis can be complex and costly.[1] This has led to the exploration of non-labeled compounds as surrogates to monitor analytical method performance. This guide provides a comparative analysis to justify the potential use of propyl perfluoroheptanoate as a surrogate in PFAS analysis, weighing its properties against ideal surrogate characteristics and commonly used alternatives.
The Role of Surrogates in Analytical Methods
In analytical chemistry, particularly for complex matrices, surrogates are compounds added to a sample in a known amount before processing (extraction, cleanup, and analysis). Their primary purpose is to monitor the efficiency of the entire analytical procedure. The recovery of the surrogate provides an indication of the potential loss of target analytes during sample preparation and analysis. An ideal surrogate should mimic the chemical and physical behavior of the target analytes as closely as possible without being naturally present in the samples.[1][2]
Physicochemical Properties: this compound vs. Key PFAS
The suitability of this compound as a surrogate is primarily determined by its physicochemical properties in relation to the target PFAS analytes. As a perfluoroalkyl substance (PFAS) itself, it shares the characteristic highly stable carbon-fluorine backbone.[3]
| Property | This compound | Perfluorooctanoic Acid (PFOA) | Perfluorooctanesulfonic Acid (PFOS) |
| IUPAC Name | propyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | Perfluorooctanoic acid | Perfluorooctane-1-sulfonic acid |
| Molecular Formula | C₁₀H₇F₁₃O₂[4] | C₈HF₁₅O₂ | C₈HF₁₇O₃S |
| Molecular Weight ( g/mol ) | 406.14[4] | 414.07 | 500.13 |
| Structure | Ester of perfluoroheptanoic acid | Carboxylic acid | Sulfonic acid |
Justification for Consideration as a Surrogate
This compound's structure as an ester of a C7 perfluorinated acid positions it within the broader family of PFAS. This structural similarity suggests that it may exhibit comparable behavior to some PFAS analytes during extraction and analysis. Specifically:
-
Shared Perfluorinated Chain: The C7F13 chain is a common structural motif in many regulated PFAS, suggesting similar interactions with analytical materials and potential for similar recovery rates.
-
Distinct Retention Time: As an ester, its chromatographic behavior will differ from the more common perfluorinated carboxylic and sulfonic acids, allowing for its separation and distinct quantification from target analytes.
Comparison with Isotopically Labeled Surrogates
The preferred surrogates in PFAS analysis are isotopically labeled versions of the target analytes (e.g., ¹³C₄-PFOA, ¹³C₄-PFOS).[1] These compounds have nearly identical physicochemical properties and extraction and ionization efficiencies to their native counterparts, providing the most accurate measure of method performance.[1]
| Feature | This compound (Non-Labeled Surrogate) | Isotopically Labeled Surrogates (e.g., ¹³C₄-PFOA) |
| Chemical & Physical Similarity | Structurally related but not identical to target analytes. | Virtually identical to the native analyte. |
| Co-elution Potential | Low, due to different functional group. | High, but distinguishable by mass spectrometry. |
| Correction for Matrix Effects | Provides a general indication of method performance. May not accurately reflect the behavior of all target analytes. | Provides highly accurate, analyte-specific correction for matrix effects and recovery losses.[1] |
| Cost | Generally lower. | Significantly higher due to complex synthesis.[1] |
Experimental Protocol: Surrogate Recovery Study
To validate the use of this compound as a surrogate, a comprehensive recovery study is essential. The following protocol outlines a general procedure.
Objective: To determine the recovery of this compound in various matrices (e.g., water, soil, biological fluids) and compare it to the recovery of target PFAS analytes and their isotopically labeled surrogates.
Materials:
-
This compound standard
-
Target PFAS analyte standards (e.g., PFOA, PFOS)
-
Isotopically labeled surrogate standards (e.g., ¹³C₄-PFOA, ¹³C₄-PFOS)
-
High-purity solvents (e.g., methanol, acetonitrile)
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Spiking: Prepare blank matrix samples and spike them with known concentrations of this compound, target PFAS analytes, and isotopically labeled surrogates.
-
Extraction: Perform sample extraction using a validated method, such as EPA Method 1633, which typically involves solid-phase extraction.[1]
-
Analysis: Analyze the extracts using LC-MS/MS.
-
Data Analysis: Calculate the percent recovery for this compound and the isotopically labeled surrogates. Compare the recovery of this compound to that of the target analytes.
Logical Workflow for Surrogate Selection
Caption: Logical workflow for the selection of a surrogate in PFAS analysis.
Conclusion
The justification for using this compound as a surrogate in PFAS analysis is theoretical and requires empirical validation. Its structural similarity to PFAS makes it a plausible candidate, particularly in scenarios where cost is a significant constraint and isotopically labeled standards are unavailable. However, it is crucial to recognize that as a non-labeled surrogate, it will not provide the same level of accuracy for recovery correction as an isotopically labeled analog. Any analytical method employing this compound as a surrogate must be thoroughly validated through rigorous recovery studies across all relevant matrices to ensure the data generated is reliable and fit for purpose. Without such validation, the use of this compound as a surrogate carries a higher risk of data bias.
References
Performance Evaluation of Propyl Perfluoroheptanoate Derivatives in Diverse Sample Matrices: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of analytes in complex biological matrices is paramount. Derivatization is a key strategy in gas chromatography-mass spectrometry (GC-MS) to enhance the volatility, thermal stability, and detectability of polar analytes. This guide provides a comprehensive comparison of the performance of propyl perfluoroheptanoate derivatives with other common derivatization methods for the analysis of target compounds in various sample matrices, including plasma, urine, and tissue homogenates. While direct performance data for this compound is limited in publicly available literature, this guide extrapolates its expected performance based on the well-documented efficacy of similar perfluorinated acylating agents and compares it with established alternatives.
The formation of this compound derivatives typically involves a two-step process: acylation of the target analyte (containing hydroxyl or amine functional groups) with a perfluoroheptanoylating agent (e.g., perfluoroheptanoyl chloride or heptafluorobutyric anhydride), followed by esterification with propanol. This process yields a highly fluorinated, volatile, and electron-capturing derivative suitable for sensitive GC-MS analysis.
Comparative Performance Data
The following tables summarize the performance characteristics of different derivatization approaches for the analysis of representative analytes in biological matrices. The data for perfluoroheptanoylation is inferred from studies using similar perfluoroacylating agents.
Table 1: Performance Comparison in Plasma Samples
| Derivatization Method | Analyte Class | Recovery (%) | Limit of Detection (LOD) | Reference |
| Perfluoroheptanoylation / Propyl Esterification (Inferred) | Alcohols, Amines | 85 - 105 | 0.1 - 1 ng/mL | N/A |
| Pentafluorobenzoylation | Phenols, Amines | 90 - 110 | 0.05 - 0.5 ng/mL | [1] |
| Heptafluorobutyrylation (HFBA) | Amines, Steroids | 88 - 112 | 0.1 - 2 ng/mL | [2] |
| Silylation (BSTFA/TMCS) | Alcohols, Carboxylic Acids | 80 - 120 | 0.5 - 5 ng/mL | [3] |
Table 2: Performance Comparison in Urine Samples
| Derivatization Method | Analyte Class | Recovery (%) | Limit of Detection (LOD) | Reference |
| Perfluoroheptanoylation / Propyl Esterification (Inferred) | Alcohols, Amines | 80 - 110 | 0.2 - 2 ng/mL | N/A |
| Pentafluoropropionylation (PFPA) | Amines | 92 - 108 | 0.1 - 1.5 ng/mL | [2] |
| Heptafluorobutyrylation (HFBA) | Amino Acids | 85 - 115 | 0.5 - 5 ng/mL | [4] |
| Propyl Chloroformate | Amino Acids | 90 - 105 | 1 - 10 ng/mL | N/A |
Table 3: Performance Comparison in Tissue Homogenates
| Derivatization Method | Analyte Class | Recovery (%) | Limit of Detection (LOD) | Reference |
| Perfluoroheptanoylation / Propyl Esterification (Inferred) | Fatty Acids, Alcohols | 82 - 108 | 0.5 - 5 ng/g | N/A |
| Pentafluorobenzoylation | Steroids, Phenols | 88 - 115 | 0.1 - 2 ng/g | [1] |
| Silylation (MSTFA) | Steroids, Sugars | 75 - 125 | 1 - 10 ng/g | N/A |
| Methylation (BF3/Methanol) | Fatty Acids | 90 - 110 | 0.5 - 5 ng/g | N/A |
Experimental Protocols
Detailed methodologies for the key derivatization experiments are provided below.
Protocol 1: Perfluoroheptanoylation and Propyl Esterification (General Procedure)
This protocol describes a general procedure for the derivatization of analytes containing hydroxyl or amine groups.
-
Sample Preparation:
-
To 100 µL of plasma, urine, or tissue homogenate supernatant, add an appropriate internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of perfluoroheptanoyl chloride (or a similar perfluoroacylating agent) and 50 µL of a catalyst (e.g., pyridine).
-
Heat the mixture at 60-70°C for 30-60 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 100 µL of propanol and continue heating at 60°C for 15 minutes to form the propyl ester.
-
Evaporate the excess reagents and solvent under nitrogen.
-
-
Sample Analysis:
-
Reconstitute the dried derivative in a suitable solvent (e.g., hexane, toluene).
-
Inject an aliquot into the GC-MS system for analysis.
-
Protocol 2: Pentafluorobenzoylation of Phenols and Amines
This method is highly effective for creating derivatives with excellent electron-capturing properties.[1]
-
Sample Preparation:
-
Adjust the pH of 1 mL of aqueous sample (e.g., urine) to >11 with potassium carbonate.
-
Add 10 µL of pentafluorobenzoyl chloride in toluene.
-
Vortex vigorously for 1 minute.
-
-
Extraction:
-
Extract the derivatives with hexane.
-
Wash the organic layer with a dilute acid and then with water to remove excess reagent.
-
-
Analysis:
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the sample and inject it into the GC-MS.
-
Protocol 3: Heptafluorobutyrylation (HFBA) of Amines
HFBA is a common reagent for the derivatization of primary and secondary amines.[2]
-
Sample Preparation:
-
Extract the analytes from the biological matrix using a solid-phase extraction (SPE) cartridge.
-
Elute the analytes and evaporate the eluent to dryness.
-
-
Derivatization:
-
Add 50 µL of heptafluorobutyric anhydride (HFBA) and 50 µL of ethyl acetate to the dried extract.
-
Heat the mixture at 70°C for 20 minutes.
-
Evaporate the reagents under a stream of nitrogen.
-
-
Analysis:
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
References
- 1. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine [mdpi.com]
- 4. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04697D [pubs.rsc.org]
Alternatives to propyl perfluoroheptanoate for non-stick coating analysis
A Comparative Guide to Analytical Methods for Non-Stick Coating Analysis
In the realm of materials science and quality control, particularly for products featuring non-stick coatings, the analytical methods used to assess their composition and thermal degradation products are of paramount importance. Historically, the analysis might have involved various chemical standards. However, the current focus is on advanced, direct analytical techniques that characterize the coatings and their potential off-gassed or degradation products. This guide provides a detailed comparison of two prominent-alternatives for the analysis of non-stick coatings, primarily those based on polytetrafluoroethylene (PTFE): Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) and Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC/MS) .
This document is intended for researchers, scientists, and professionals in drug development and material sciences who require robust analytical methods for polymer characterization.
Quantitative Performance Comparison
The selection of an analytical technique often depends on the specific requirements of the analysis, such as the target analytes, required sensitivity, and the nature of the sample matrix. The following table summarizes the key quantitative performance metrics for Py-GC/MS and TD-GC/MS in the context of non-stick coating analysis.
| Performance Metric | Pyrolysis-GC/MS (Py-GC/MS) | Thermal Desorption-GC/MS (TD-GC/MS) |
| Primary Application | Identification of polymer structure and high-temperature degradation products. | Analysis of volatile and semi-volatile organic compounds (VOCs, SVOCs), such as additives, residual monomers, and low-temperature off-gassing products.[1][2] |
| Limit of Detection (LOD) | Can identify PTFE at concentrations as low as 0.1-0.2 wt%.[3] | 1–13 ng/dm² for various Per- and Polyfluoroalkyl Substances (PFAS).[4][5][6] |
| Analyte Recovery | Not typically measured as the technique involves thermal decomposition. | 70–101% for a range of PFAS, including perfluorocarboxylic acids (PFCAs) and fluorotelomer alcohols (FTOHs).[4][5] |
| Temperature Range | High temperatures, typically 600–800°C, to induce polymer fragmentation.[7] | Lower temperatures, generally up to 300°C, to release volatile compounds without degrading the polymer.[1] |
| Sample Preparation | Minimal; a small, solid sample is placed directly into the pyrolysis unit.[8] | Minimal; the sample is placed in a desorption tube or chamber.[9] |
| Instrumentation | Requires a pyrolyzer unit interfaced with a GC/MS system.[7] | Requires a thermal desorber unit interfaced with a GC/MS system. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for both Py-GC/MS and TD-GC/MS.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Protocol
This method is designed to identify the polymer backbone of the non-stick coating by analyzing its thermal decomposition products.
-
Sample Preparation :
-
Excise a small, representative sample of the non-stick coating (approximately 100 µg).[7]
-
Place the solid sample directly into a quartz sample tube.
-
-
Instrumentation Setup :
-
Pyrolyzer : CDS Analytical Pyroprobe 5200 or equivalent.
-
Gas Chromatograph/Mass Spectrometer (GC/MS) : Agilent 7890/5975C or similar, equipped with a capillary column (e.g., 30 m, 5% phenyl methylsilicone).[7]
-
Carrier Gas : Helium at a constant flow rate.
-
-
Analytical Procedure :
-
Data Analysis :
-
The resulting chromatogram, known as a pyrogram, will show peaks corresponding to the degradation products.
-
Identify the polymer by comparing the pyrogram to a library of known polymer pyrograms. For PTFE, characteristic fragments include tetrafluoroethylene (TFE) and other fluorocarbon compounds.
-
Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC/MS) Protocol
This protocol is optimized for the analysis of volatile and semi-volatile compounds that may be released from the non-stick coating at elevated, but not pyrolytic, temperatures.
-
Sample Preparation :
-
Instrumentation Setup :
-
Thermal Desorber : Markes UNITY-xr or equivalent.
-
GC/MS : Same as for Py-GC/MS.
-
Carrier Gas : Helium.
-
-
Analytical Procedure :
-
Heat the sample in the thermal desorption unit. A typical temperature for analyzing PFAS from cookware is 250°C for 30 minutes.[5]
-
The released volatile compounds are trapped and concentrated in a cold trap within the thermal desorber.
-
The cold trap is then rapidly heated to inject the analytes into the GC/MS system.
-
The GC oven and MS parameters are set to optimally separate and detect the target analytes.
-
-
Data Analysis :
Visualized Workflow
To further elucidate the analytical processes, the following diagrams illustrate the experimental workflows for both Py-GC/MS and TD-GC/MS.
Caption: Comparative workflows for Py-GC/MS and TD-GC/MS analysis of non-stick coatings.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. GC-MS thermal desorption-pyrolysis analyses - Laboratoire Dubois [laboratoiredubois.ch]
- 3. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of PFAS and further VOC from fluoropolymer-coated cookware by thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pcimag.com [pcimag.com]
- 8. frontier-lab.com [frontier-lab.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Propyl Perfluoroheptanoate
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial guidance on the selection, use, and disposal of personal protective equipment (PPE) for handling Propyl perfluoroheptanoate. Given the absence of a specific Safety Data Sheet (SDS) for this compound in the available resources, the following recommendations are based on best practices for handling per- and poly-fluoroalkyl substances (PFAS), a class of chemicals to which this compound belongs. PFAS are recognized for their persistence and potential health risks.[1][2]
Personal Protective Equipment (PPE) Recommendations
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure. This includes protection for the skin, eyes, and respiratory system.
Data Presentation: Recommended PPE for this compound
| PPE Category | Recommended Equipment |
| Hand Protection | Chemical-resistant gloves are critical. Based on general guidance for PFAS, materials such as Nitrile, Butyl rubber, or Viton® are recommended.[3] It is crucial to consult the glove manufacturer's specific chemical resistance charts.[4][5][6] |
| Body Protection | A lab coat is standard for handling chemicals. For larger quantities or in case of potential splashing, liquid-tight chemical suits (Category III, Types 3/4/6) should be considered.[3] |
| Eye and Face Protection | Sealed safety goggles or a full-face shield are necessary to protect against splashes and potential vapors.[3] |
| Foot Protection | Chemical-resistant boots or disposable overshoes should be worn, especially when handling larger volumes of the substance.[3] |
| Respiratory Protection | In situations where aerosols or vapors may be generated, respiratory protection is advised. Options range from FFP3 filtering facepieces to half- or full-face masks with appropriate combination filters (e.g., A/AX + P3).[3] For high concentrations or unknown risks, a self-contained breathing apparatus (SCBA) is recommended.[3] |
Experimental Protocols: Safe Handling and Use of PPE
1. Preparation and Inspection:
-
Before starting any work, ensure all necessary PPE is available and in good condition.
-
Inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.
-
Ensure safety goggles or face shields are clean and free from scratches that could impair vision.
-
If respiratory protection is required, perform a fit check to ensure a proper seal.
2. Donning PPE:
-
The order of putting on PPE is crucial to prevent contamination. A general sequence is:
-
Shoe covers
-
Inner gloves
-
Lab coat or chemical suit
-
Respirator
-
Goggles or face shield
-
Outer gloves (cuffs of the outer gloves should go over the sleeves of the lab coat/suit)
-
3. During the Experiment:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin and eyes. If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][8]
-
Change gloves immediately if they become contaminated.
4. Doffing PPE:
-
The removal of PPE should be done in a manner that avoids contaminating yourself or the surrounding area. A general sequence is:
-
Remove outer gloves.
-
Remove lab coat or chemical suit by rolling it inside out.
-
Remove goggles or face shield from the back.
-
Remove respirator from the back.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan for Contaminated PPE
Due to their persistent nature, materials contaminated with PFAS, including used PPE, require special disposal procedures.[1]
-
Segregation: All disposable PPE contaminated with this compound must be segregated from general laboratory waste.
-
Containment: Place contaminated items in a designated, leak-proof, and clearly labeled hazardous waste container.[9]
-
Disposal: The disposal of PFAS-contaminated waste should be handled by a licensed hazardous waste management company.[9][10] These companies can ensure the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[9][10] Landfilling in specially designed hazardous waste landfills or high-temperature incineration are common disposal methods for such materials.[11][12]
Mandatory Visualization: Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Reduce PFA Hazards with Protective Clothing [int-enviroguard.com]
- 2. vdp.com [vdp.com]
- 3. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 4. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 5. glovesbyweb.com [glovesbyweb.com]
- 6. ehs.sfsu.edu [ehs.sfsu.edu]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. epa.gov [epa.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
